2,6-Dichlorophenylboronic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,6-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDPUSMFYPQXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370223 | |
| Record name | 2,6-Dichlorophenylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73852-17-2 | |
| Record name | 2,6-Dichlorophenylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichlorophenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, particularly the presence of two chlorine atoms ortho to the boronic acid moiety, impart distinct reactivity and steric properties. This makes it a valuable reagent in cross-coupling reactions and a key building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Core Chemical and Physical Properties
This compound is an off-white crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BCl₂O₂ | [3][4] |
| Molecular Weight | 190.82 g/mol | [4][5] |
| Melting Point | 153 °C | [3] |
| Boiling Point (Predicted) | 341.8 ± 52.0 °C | [3] |
| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 7.94 ± 0.58 | [3] |
| Solubility | Insoluble in water; Soluble in methanol. | [3] |
| Appearance | Off-white crystalline powder/solid. | [1][3] |
| CAS Number | 73852-17-2 | [3][4] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the lithiation of 1,3-dichlorobenzene followed by reaction with a trialkyl borate and subsequent acidic workup.[1]
Experimental Protocol: Synthesis from 1,3-Dichlorobenzene
Materials:
-
1,3-Dichlorobenzene
-
n-Butyllithium (n-BuLi)
-
Tributyl borate (B(OBu)₃)
-
10% Hydrochloric acid solution
-
Methyl tert-butyl ether (MTBE)
-
Nitrogen gas atmosphere
-
Dry glassware (three-necked flask, dropping funnels)
Procedure:
-
Lithiation: Under a nitrogen atmosphere, add 50 g of 1,3-dichlorobenzene to a 1000 mL three-necked flask. Cool the flask to a temperature between -80 °C and -60 °C. Slowly add 176 mL of n-butyllithium (n-BuLi) dropwise, ensuring the reaction temperature is maintained between -80 °C and -50 °C. After the addition is complete, continue to stir the reaction mixture for 2 hours at this temperature.[1]
-
Borylation: To the freshly prepared phenyl lithium solution, add 117 g of tributyl borate (B(OBu)₃) dropwise, while maintaining the low-temperature conditions. After the addition, allow the reaction to proceed for a specified holding period.[1]
-
Acidification and Extraction: Upon completion of the reaction, add a 10% hydrochloric acid solution to the system to acidify it. Stir the mixture and then allow it to stand for phase separation. Separate the organic layers, combine them, and remove the solvent under reduced pressure to obtain the crude this compound.[1]
-
Purification: Dissolve the crude product in 200 mL of methyl tert-butyl ether (MTBE) in a 1 L three-necked flask. Remove the solvent, then cool the solution to induce crystallization. The pure this compound can be isolated by centrifugation.[1]
Caption: Synthetic pathway for this compound.
Key Applications in Chemical Synthesis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals and other functional materials.[6]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as this compound) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
Dioxane and water (solvent system)
-
Nitrogen gas atmosphere
-
Dry glassware
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1 equivalent), this compound (1.2 equivalents), potassium phosphate (2 equivalents), and the palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Solvent Addition and Degassing: Add a mixture of dioxane and water (e.g., 4:1 v/v) to the vessel. Purge the reaction mixture with nitrogen gas for 10-15 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Role in Drug Development and Medicinal Chemistry
Boronic acids and their derivatives are of increasing importance in medicinal chemistry. The boron atom can form reversible covalent bonds with active site residues of enzymes, making them effective inhibitors. Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have been successfully developed and marketed.
This compound serves as a crucial starting material for the synthesis of more complex molecules that can be screened for biological activity. The dichlorophenyl moiety can be a key pharmacophore, and its steric and electronic properties can influence the binding affinity and selectivity of the final compound.
Generalized Workflow in Drug Discovery
The use of this compound in a drug discovery program typically follows a structured workflow.
Caption: Generalized drug discovery workflow.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[7] It can cause skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura coupling, makes it an indispensable tool for chemists in both academic and industrial research. For professionals in drug development, it serves as a key building block for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic routes, and reaction protocols is essential for leveraging its full potential in the discovery and development of new chemical entities.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions | MDPI [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Synthesis of 2,6-Dichlorophenylboronic Acid from 1,3-Dichlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,6-dichlorophenylboronic acid, a valuable reagent in organic chemistry, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings.[1][2] The primary synthetic route detailed herein begins with the readily available starting material, 1,3-dichlorobenzene. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support research and development activities.
Introduction and Reaction Overview
The synthesis of this compound from 1,3-dichlorobenzene is achieved through a two-step process involving a directed ortho-lithiation followed by borylation. The chlorine atoms on the benzene ring direct the lithiation to the C2 position due to their electron-withdrawing inductive effects, which increase the acidity of the adjacent protons. The subsequent reaction with a boron electrophile, such as tributyl borate, followed by acidic workup, yields the desired boronic acid.
This method is an effective way to introduce a boronic acid functional group at a sterically hindered position, which might be challenging to achieve through other synthetic strategies. The resulting this compound is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2]
Experimental Protocol
The following protocol is adapted from established synthetic methods.[1]
Step 1: Lithiation of 1,3-Dichlorobenzene
-
Under a nitrogen atmosphere, add 50 g of 1,3-dichlorobenzene to a 1000 mL three-necked flask.
-
Cool the flask to a temperature between -80°C and -60°C using a dry ice/acetone bath.
-
Slowly add 176 mL of n-butyllithium (n-BuLi) dropwise to the cooled solution, ensuring the reaction temperature is maintained between -80°C and -50°C.
-
After the addition is complete, continue to stir the reaction mixture for 2 hours at this temperature.
Step 2: Borylation and Acidic Workup
-
To the freshly prepared phenyl lithium solution, add 117 g of tributyl borate dropwise, maintaining the reaction temperature below -50°C.
-
Once the addition is complete, allow the reaction to proceed at this temperature for a specified holding period.
-
After the reaction is complete, quench the reaction by adding a 10% hydrochloric acid solution to acidify the mixture.
-
Allow the mixture to warm to room temperature and stir until the layers separate.
-
Separate the organic layer, and combine it with any subsequent organic extracts.
-
Remove the solvent from the combined organic layers under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
Dissolve the crude this compound (51.7 g) in 200 mL of methyl tert-butyl ether (MTBE) in a 1 L three-necked flask.
-
Remove the solvent under reduced pressure.
-
Cool the resulting material to induce crystallization.
-
Collect the pure this compound crystals by centrifugation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 1,3-dichlorobenzene.
| Parameter | Value | Reference |
| Starting Material | ||
| 1,3-Dichlorobenzene | 50 g | [1] |
| n-Butyllithium | 176 mL | [1] |
| Tributyl borate | 117 g | [1] |
| Product Yields | ||
| Crude this compound | 51.7 g | [1] |
| Crude Yield | 80% | [1] |
| Pure this compound | 48.4 g | [1] |
| Overall Yield | 75% | [1] |
| Physical Properties | ||
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 153 °C | [1][2] |
| Molecular Weight | 190.82 g/mol | [1] |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.
-
1,3-Dichlorobenzene is a hazardous substance. Avoid inhalation and contact with skin and eyes.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, should be worn at all times.
-
The low temperatures required for the lithiation step necessitate the use of appropriate cooling baths (e.g., dry ice/acetone). Handle cryogenic materials with caution.
References
A Technical Guide to 2,6-Dichlorophenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorophenylboronic acid is a valuable organoboron compound widely utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its sterically hindered nature, imparted by the two ortho-chloro substituents, influences its reactivity and makes it a key reagent for the synthesis of complex biaryl and heteroaryl structures. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in Suzuki-Miyaura cross-coupling reactions for the preparation of pharmacologically relevant compounds.
Chemical Identity and Properties
This compound is an off-white crystalline solid. Its fundamental identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 73852-17-2 | [1][2] |
| Chemical Formula | C₆H₅BCl₂O₂ | [1][2] |
| Molecular Weight | 190.82 g/mol | [1][2] |
| IUPAC Name | (2,6-dichlorophenyl)boronic acid | [3] |
| SMILES | B(C1=C(C=CC=C1Cl)Cl)(O)O | [4] |
| Melting Point | 153 °C | [2] |
| Boiling Point | 341.8±52.0 °C (Predicted) | [2] |
| Density | 1.47±0.1 g/cm³ (Predicted) | [2] |
| pKa | 7.94±0.58 (Predicted) | [2] |
| Appearance | Off-white crystalline powder | [1] |
| Solubility | Soluble in Methanol, Insoluble in water | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a lithiation and borylation sequence starting from 1,3-dichlorobenzene. The following protocol is a detailed representation of this synthetic route.[1]
Experimental Protocol: Synthesis
Step 1: Lithiation of 1,3-Dichlorobenzene
-
To a 1000 mL three-necked flask maintained under a nitrogen atmosphere, add 50 g of 1,3-dichlorobenzene.
-
Cool the flask to a temperature between -80 °C and -60 °C using a suitable cooling bath.
-
Slowly add 176 mL of n-butyllithium (n-BuLi) dropwise, ensuring the reaction temperature is maintained between -80 °C and -50 °C.
-
After the complete addition of n-BuLi, continue to stir the reaction mixture for 2 hours at the same temperature.
Step 2: Borylation (Lithium-Hydrogen Exchange)
-
To the freshly prepared phenyl lithium solution, add 117 g of tributyl borate (B(OBu)₃) dropwise. Maintain a constant low temperature during the addition.
-
After the addition is complete, allow the reaction to proceed for a specified holding period.
-
Quench the reaction by adding a 10% hydrochloric acid solution to acidify the mixture.
-
Stir the mixture and then allow it to stand for phase separation.
-
Separate and combine the organic layers. Remove the solvent under reduced pressure.
-
The crude product is then treated with hydrated succinimide to yield approximately 51.7 g (80% yield) of crude this compound.
Step 3: Purification
-
Place the 51.7 g of crude this compound into a 1 L three-necked flask.
-
Dissolve the crude product in 200 mL of methyl tert-butyl ether (MTBE).
-
Remove the solvent under reduced pressure.
-
The resulting solid is then cooled and crystallized.
-
Collect the pure product by centrifugation to obtain approximately 48.4 g (75% yield from the crude product) of pure this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to produce biaryl and heteroaryl compounds.[1][2] These products are often scaffolds for pharmacologically active molecules. A notable application is in the site-selective arylation of polyhalogenated heterocycles, such as 2,6-dichloroquinoxaline, to produce mono- and diarylated quinoxaline derivatives.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline
The following is a representative protocol for the mono-arylation of 2,6-dichloroquinoxaline with an arylboronic acid like this compound, based on a published procedure.[5]
Materials:
-
2,6-Dichloroquinoxaline (1 equiv)
-
This compound (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an argon-purged flask, combine 2,6-dichloroquinoxaline, this compound, Pd(PPh₃)₄, and K₃PO₄.
-
Add anhydrous THF to the flask.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through Celite to remove the catalyst and inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired 2-chloro-6-(2,6-dichlorophenyl)quinoxaline product.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[2] Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a dry, dark place at room temperature.[2]
Conclusion
This compound is a versatile and important reagent for synthetic chemists. Its well-defined properties and reactivity in cross-coupling reactions make it a valuable tool for constructing complex molecular architectures, particularly in the field of medicinal chemistry and drug development. The detailed protocols provided in this guide offer a practical resource for researchers utilizing this compound in their synthetic endeavors.
References
An In-depth Technical Guide on the Solubility of 2,6-Dichlorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available solubility data for 2,6-Dichlorophenylboronic acid in organic solvents. Due to a scarcity of specific quantitative data for this compound in publicly accessible literature, this document presents qualitative information and leverages data from structurally analogous phenylboronic acids to infer potential solubility characteristics and guide experimental design. The guide includes a summary of qualitative solubility, quantitative data for analogous compounds, a general experimental protocol for solubility determination, and a conceptual workflow for solubility assessment. This information is intended to assist researchers and professionals in the fields of chemistry and drug development in handling and utilizing this compound.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a significant building block in the synthesis of pharmaceuticals and agrochemicals. Understanding the solubility of this compound in various organic solvents is critical for reaction optimization, purification, and formulation development. This guide aims to consolidate the known solubility information and provide a framework for its experimental determination.
Solubility of this compound: A Qualitative Overview
-
The compound is described as being soluble in Methanol .[1]
These general statements suggest a preference for polar organic solvents over aqueous media. For more detailed insights, it is instructive to examine the solubility of structurally similar phenylboronic acids.
Quantitative Solubility Data for Analogous Phenylboronic Acids
The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the properties of the solvent. The following tables summarize experimentally determined solubility data for phenylboronic acid and various isomers of isobutoxyphenylboronic acid. This data, presented in mole fraction, can provide valuable guidance for solvent selection and for estimating the solubility behavior of this compound.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.020 |
| 303.15 | 0.035 | |
| 313.15 | 0.060 | |
| 323.15 | 0.100 | |
| 3-Pentanone | 293.15 | 0.080 |
| 303.15 | 0.120 | |
| 313.15 | 0.175 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.090 |
| 303.15 | 0.135 | |
| 313.15 | 0.195 | |
| 323.15 | 0.270 | |
| Dipropyl ether | 293.15 | 0.015 |
| 303.15 | 0.025 | |
| 313.15 | 0.040 | |
| 323.15 | 0.065 | |
| Methylcyclohexane | 293.15 | 0.001 |
| 303.15 | 0.002 | |
| 313.15 | 0.004 | |
| 323.15 | 0.007 |
Data sourced from studies on phenylboronic acid solubility.[4][5]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.105 | |
| Dipropyl ether | 293.15 | 0.025 | 0.005 | 0.004 |
| 303.15 | 0.042 | 0.009 | 0.007 | |
| 313.15 | 0.068 | 0.016 | 0.013 | |
| 323.15 | 0.105 | 0.028 | 0.022 | |
| Methylcyclohexane | 293.15 | 0.003 | 0.001 | 0.001 |
| 303.15 | 0.006 | 0.002 | 0.002 | |
| 313.15 | 0.011 | 0.004 | 0.003 | |
| 323.15 | 0.020 | 0.007 | 0.006 |
Data adapted from studies on isobutoxyphenylboronic acid solubility.[6]
The data for these analogous compounds indicate that phenylboronic acids generally exhibit higher solubility in polar aprotic solvents like acetone and 3-pentanone, and moderate solubility in less polar solvents like chloroform. Their solubility is very low in nonpolar hydrocarbons such as methylcyclohexane.[4][5] The presence and position of substituents, such as the isobutoxy group, can significantly alter solubility.[4]
Experimental Protocol for Solubility Determination
The following is a generalized dynamic method for determining the solubility of boronic acids in organic solvents, adapted from established protocols.[4][5]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer and temperature probe
-
Thermostatic bath
-
Luminance probe or a device for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel.
-
Heating and Dissolution: The suspension is heated slowly and uniformly using the thermostatic bath while being continuously stirred. The temperature is increased at a controlled rate (e.g., 0.5 K/min).
-
Turbidity Measurement: The change in turbidity of the solution is monitored using a luminance probe as the temperature increases. The point at which the solution becomes clear (disappearance of solid particles) is recorded as the saturation temperature for that specific concentration.
-
Data Collection: Repeat the measurement for different concentrations of the boronic acid in the solvent to obtain a series of data points (mole fraction vs. saturation temperature).
-
Cooling and Crystallization (Optional): The clear solution is then cooled at a controlled rate, and the temperature at which turbidity reappears (crystallization onset) is recorded. This can help to identify any potential for supersaturation.
-
Data Analysis: The collected data is used to construct a solubility curve, plotting the mole fraction of the solute as a function of temperature.
Considerations for Boronic Acids: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), especially at elevated temperatures.[7] This equilibrium between the acid and anhydride form can be solvent-dependent and may affect solubility measurements.[7] It is therefore crucial to use analytical techniques that can account for or minimize this transformation during the experiment.
Conceptual Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the assessment of the solubility of a compound like this compound.
Caption: Conceptual workflow for the systematic assessment of solubility.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains to be fully documented in the public domain, this guide provides a foundational understanding based on available qualitative information and data from analogous compounds. The provided experimental protocol and conceptual workflow offer a systematic approach for researchers to determine the solubility of this important synthetic reagent in solvents relevant to their work. Such data is invaluable for the successful design and optimization of synthetic processes and for the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- 1. 73852-17-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 73852-17-2 [chemicalbook.com]
- 3. This compound CAS#: 73852-17-2 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Reactivity of 2,6-Dichlorophenylboronic Acid in Organic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Core Concepts
2,6-Dichlorophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) and two chlorine atoms at the ortho positions. This specific substitution pattern imparts unique reactivity, primarily governed by significant steric hindrance around the boron center. This steric bulk, often referred to as the "ortho effect," dictates the compound's utility and challenges in common organic transformations, making it a subject of interest for the synthesis of complex, sterically congested molecules often pursued in pharmaceutical and materials science research.[1][2]
The primary application of this compound is as a reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.[1] Its structure makes it a valuable building block for creating highly substituted biaryl scaffolds, which are prevalent in drug candidates and advanced materials.[3][4]
Key Properties:
-
Molecular Formula: C₆H₅BCl₂O₂
-
Molecular Weight: 190.82 g/mol
-
Appearance: Off-white crystalline solid
-
Solubility: Insoluble in water
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a C(sp²)-C(sp²) bond between an organoboron species and an organic halide or triflate. The reactivity of this compound in this transformation is significantly influenced by the two ortho-chloro substituents.
The "Ortho Effect": Steric Hindrance and Electronic Influence
The chlorine atoms flanking the boronic acid group create substantial steric bulk. This hindrance can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center. Consequently, reactions involving di-ortho-substituted boronic acids often require specialized conditions to proceed efficiently. These may include:
-
Bulky, Electron-Rich Ligands: Phosphine ligands with significant steric bulk (e.g., P(t-Bu)₃, PCy₃) and electron-donating character are often necessary to promote the oxidative addition and reductive elimination steps, compensating for the slow transmetalation.[5][6]
-
Stronger Bases: While standard bases like Na₂CO₃ or K₂CO₃ are common, more potent bases such as Ba(OH)₂ or K₃PO₄ may be required to facilitate the formation of the active boronate species.[7]
-
Higher Temperatures: Increased thermal energy is often needed to overcome the activation barrier imposed by steric clash.
Quantitative Data on Suzuki-Miyaura Reactions
While literature specifically detailing high-throughput screening of this compound is sparse, representative examples demonstrate its successful coupling. The choice of catalyst, ligand, and base is critical for achieving viable yields.
| Aryl Halide/Triflate | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran | Pd(dppf)₂Cl₂ | TEA | DME | Reflux | N/A | [8] |
| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | N/A | N/A | [9] |
| 2-Bromobenzonitrile | N/A | N/A | N/A | N/A | N/A | [10] |
Note: Specific yield data for these reactions were not provided in the cited abstracts. The table illustrates the types of coupling partners and conditions employed.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
The following is a representative, generalized protocol for the coupling of an aryl halide with this compound, adapted from standard procedures for sterically hindered substrates.[11][12]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a strong base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and a bulky phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DME).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.
Reactivity in Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling reaction forms aryl-heteroatom bonds (C-N, C-O, C-S) using a copper catalyst. It offers an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.
Considerations for this compound
Similar to the Suzuki-Miyaura reaction, the steric hindrance of this compound presents a significant challenge for Chan-Lam couplings. The formation of the key copper-aryl intermediate can be disfavored. To facilitate this reaction, conditions may need to be optimized, potentially including:
-
Elevated Temperatures: To provide sufficient energy to overcome steric barriers.
-
Coordinating Ligands: The use of ligands like pyridine or phenanthroline can modulate the reactivity of the copper catalyst.
-
Choice of Copper Source: Copper(II) acetate (Cu(OAc)₂) is a common catalyst, but other copper(I) or (II) sources may prove more effective for challenging substrates.
Due to these challenges, there are fewer reported examples of Chan-Lam couplings with this specific boronic acid compared to less hindered analogues. A thesis document mentions a successful Chan-Lam reaction to form an N-cyclopropylated carbazole, indicating that the reaction is feasible, though it may result in modest yields (e.g., 33%).[13]
Generalized Experimental Protocol: Chan-Lam N-Arylation
-
Reaction Setup: In a flask open to the air, combine the amine or other N-H containing compound (1.0 equiv.), this compound (1.5-2.0 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a suitable ligand (e.g., pyridine, 2.0 equiv.).
-
Solvent Addition: Add a solvent such as dichloromethane (DCM) or methanol.
-
Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 24-72 hours. The reaction is often characterized by a color change to blue or green.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts. Concentrate the filtrate and purify the residue by flash column chromatography.
Synthesis of this compound
For researchers requiring access to this reagent, it can be synthesized from 1,3-dichlorobenzene. The protocol involves a low-temperature lithiation followed by quenching with a borate ester.
Detailed Synthesis Protocol[1]
-
Lithiation: Under a nitrogen atmosphere, dissolve 1,3-dichlorobenzene (1.0 equiv.) in an anhydrous solvent like THF in a three-necked flask. Cool the solution to a very low temperature (between -60 °C and -80 °C). Slowly add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise, maintaining the low temperature. Stir the reaction for 2 hours.
-
Borylation: To the resulting phenyl lithium solution, add tributyl borate (1.1 equiv.) dropwise, again maintaining the low temperature. Allow the reaction to proceed.
-
Hydrolysis and Workup: Quench the reaction by adding a 10% aqueous solution of hydrochloric acid to acidify the mixture. Separate the organic layer.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a solvent like methyl tert-butyl ether (MTBE) to yield pure this compound. A typical reported yield for the crude product is ~80%.[1]
Conclusion
This compound is a specialized reagent whose reactivity is dominated by the steric and electronic effects of its ortho-chloro substituents. While its use in Suzuki-Miyaura and Chan-Lam cross-coupling reactions is challenging compared to less hindered boronic acids, it provides a valuable route to sterically congested biaryl and aryl-heteroatom structures. Successful application requires careful optimization of reaction conditions, particularly the selection of bulky, electron-rich ligands for palladium catalysts and potentially elevated temperatures. Its role as a key building block in the synthesis of complex molecules ensures its continued relevance in drug discovery and materials science.
References
- 1. This compound | 73852-17-2 [chemicalbook.com]
- 2. fliphtml5.com [fliphtml5.com]
- 3. WO2005044812A1 - Dihydrobenzofuranyl alkanamine derivatives as 5ht2c agonists - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. US6548493B1 - Substituted heterocycle fused gamma-carbolines - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. benchchem.com [benchchem.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. publication-theses.unistra.fr [publication-theses.unistra.fr]
A Technical Guide to the Spectroscopic Analysis of 2,6-Dichlorophenylboronic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the key spectroscopic data for 2,6-Dichlorophenylboronic acid (CAS: 73852-17-2). Due to the limited availability of published experimental spectra in public databases, this guide focuses on predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also provided, along with graphical workflows to aid in experimental design and data interpretation.
Chemical Structure and Properties
-
IUPAC Name: (2,6-dichlorophenyl)boronic acid
-
Molecular Formula: C₆H₅BCl₂O₂[1]
-
Molecular Weight: 190.82 g/mol [1]
-
Appearance: White to off-white solid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative. The data presented below is predicted, as boronic acids often exist in equilibrium with their cyclic boroxine anhydrides, which can complicate solution-state NMR spectra.[2]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region should display a characteristic pattern for a 1,2,3-trisubstituted benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Ar-H (H4) | ~ 7.35 - 7.25 | Triplet (t) | J ≈ 8.0 | 1H |
| Ar-H (H3, H5) | ~ 7.20 - 7.10 | Doublet (d) | J ≈ 8.0 | 2H |
| B(OH)₂ | ~ 5.5 - 4.5 (broad) | Singlet (s, broad) | - | 2H |
Note: The B(OH)₂ signal is often broad and may exchange with residual water in the solvent, causing its position to vary or disappear.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon attached to the boron atom (C1) is often difficult to observe due to quadrupolar relaxation.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-B) | ~ 135 (broad, weak) |
| C2, C6 (C-Cl) | ~ 138 - 136 |
| C3, C5 | ~ 129 - 127 |
| C4 | ~ 132 - 130 |
Predicted ¹¹B NMR Data
¹¹B NMR is specific to the boron nucleus and is highly sensitive to its chemical environment. For a tricoordinate arylboronic acid, a single broad peak is expected.
| Boron Assignment | Predicted Chemical Shift (δ, ppm) |
| -B(OH)₂ | ~ 30 - 28 |
Note: Chemical shifts are relative to BF₃•OEt₂. The peak is typically broad due to the quadrupolar nature of the ¹¹B nucleus.[3]
Experimental Protocol for NMR Spectroscopy
Obtaining high-quality NMR spectra of boronic acids requires careful sample preparation to manage their tendency to form anhydrides.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) is often preferred as it can help break up oligomeric species.[4] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can also be used.
-
For ¹¹B NMR, use a quartz NMR tube to avoid background signals from borosilicate glass.[5]
-
-
Instrument Parameters (General):
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹¹B).
-
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3300 - 3200 | O-H Stretch (hydrogen-bonded) | Strong, Broad |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~ 1600 - 1450 | Aromatic C=C Bending | Medium-Strong |
| ~ 1400 - 1310 | B-O Stretch | Strong |
| ~ 1200 | O-H Bend | Medium |
| ~ 800 - 600 | C-Cl Stretch | Strong |
Experimental Protocol for FTIR Spectroscopy (Thin Film Method)
This method is suitable for solid samples and is often preferred for its simplicity.[7]
-
Sample Preparation:
-
Place a small amount (~10-20 mg) of this compound into a clean vial.
-
Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.[7]
-
Using a pipette, place one or two drops of the solution onto the surface of a single IR-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.[7]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample chamber.
-
Acquire the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[8]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that causes fragmentation, offering valuable structural clues.[9]
Predicted Mass Spectrometry Data (Electron Ionization)
The molecular ion peak [M]⁺• is expected at m/z 190. The presence of two chlorine atoms will produce a characteristic isotopic pattern.
| m/z (predicted) | Ion Assignment | Key Features |
| 190, 192, 194 | [M]⁺•, [C₆H₅BCl₂O₂]⁺• | Molecular ion. The M, M+2, M+4 peaks should appear in an approximate 9:6:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |
| 172, 174, 176 | [M - H₂O]⁺• | Loss of a water molecule from the molecular ion. |
| 155, 157 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 146, 148 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation fragment. |
| 111 | [C₆H₄Cl]⁺ | Loss of one chlorine atom from the dichlorophenyl cation. |
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The probe is heated to volatilize the sample into the ion source under high vacuum.
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
Ions are detected, and the signal is processed to generate a mass spectrum, which plots the relative abundance of ions at each m/z value.
-
Visualization of Workflows and Pathways
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound.
Predicted EI-MS Fragmentation Pathway
This diagram visualizes the primary predicted fragmentation steps for this compound under electron ionization conditions.
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. reddit.com [reddit.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rtilab.com [rtilab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rroij.com [rroij.com]
An In-depth Technical Guide to 2,6-Dichlorophenylboronic Acid: Discovery, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its unique structural feature, the presence of two chlorine atoms ortho to the boronic acid moiety, imparts significant steric hindrance. This characteristic makes it an invaluable building block for the synthesis of sterically demanding biaryl compounds, which are prevalent scaffolds in numerous biologically active molecules and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73852-17-2 | [1][2] |
| Molecular Formula | C₆H₅BCl₂O₂ | |
| Molecular Weight | 190.82 g/mol | |
| Melting Point | 153 °C | [2] |
| Boiling Point (Predicted) | 341.8 ± 52.0 °C | [2] |
| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 7.94 ± 0.58 | [2] |
| Solubility | Insoluble in water | [2] |
Discovery and History
While the first synthesis of the parent compound, phenylboronic acid, was reported in 1860 by Edward Frankland, the specific discovery and initial synthesis of this compound are not as clearly documented in readily available literature.[3] Its emergence and importance are intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979.
The Suzuki-Miyaura reaction revolutionized the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. As the methodology matured, the need for a diverse array of substituted phenylboronic acids grew. Sterically hindered boronic acids, such as the 2,6-disubstituted variants, became particularly valuable for creating conformationally restricted biaryl systems. These constrained scaffolds are of great interest in drug discovery as they can lock a molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity for a biological target. The 2,6-dichloro substitution pattern is particularly effective at inducing this steric hindrance.
A key synthetic route to this compound, detailed in a 2018 patent, involves the lithiation of 1,3-dichlorobenzene followed by reaction with a trialkyl borate.[1] This method provides an efficient means to produce this valuable building block.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of an organometallic species derived from 1,3-dichlorobenzene with a boron electrophile. A widely used method is the lithiation of 1,3-dichlorobenzene followed by quenching with a trialkyl borate.
Diagram 1: Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Experimental Protocol
The following protocol is adapted from the procedure described in Chinese patent CN108084217A.[1]
Materials:
-
1,3-Dichlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyl borate
-
10% Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas atmosphere
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Lithiation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1,3-dichlorobenzene (e.g., 50 g) and anhydrous THF. Cool the solution to a temperature between -80 °C and -60 °C using a dry ice/acetone bath. Slowly add n-butyllithium (e.g., 176 mL of a solution) dropwise, maintaining the internal temperature between -80 °C and -50 °C. After the addition is complete, stir the reaction mixture for an additional 2 hours at this temperature.[1]
-
Borylation: To the resulting solution of the lithiated intermediate, add tributyl borate (e.g., 117 g) dropwise, while maintaining the low temperature. After the addition, allow the reaction to proceed at this temperature for a specified period.[1]
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of 10% aqueous hydrochloric acid to acidify the mixture. Allow the mixture to warm to room temperature and stir. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., MTBE). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization. For example, dissolve the crude product in a minimal amount of hot MTBE, then cool to induce crystallization. Collect the purified crystals by filtration, wash with cold solvent, and dry under vacuum.[1] A reported yield for the purified product is 75%.[1]
Table 2: Summary of a Synthetic Protocol for this compound[1]
| Step | Reactants/Reagents | Key Conditions | Product | Yield |
| 1. Lithiation | 1,3-Dichlorobenzene, n-BuLi | Anhydrous THF, -80 to -50 °C, 2 h | 2,6-Dichlorophenyllithium | - |
| 2. Borylation | 2,6-Dichlorophenyllithium, Tributyl borate | Low temperature | Tributyl (2,6-dichlorophenyl)boronate | - |
| 3. Hydrolysis | Tributyl (2,6-dichlorophenyl)boronate, 10% HCl | Aqueous work-up | Crude this compound | 80% (crude) |
| 4. Purification | Crude this compound | Recrystallization from MTBE | Pure this compound | 75% (pure) |
Applications in Research and Development
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1][2]
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently employed to synthesize biaryl compounds with substitution at the 2,2',6, and 6' positions. The steric bulk of the two ortho-chloro substituents on the boronic acid influences the dihedral angle between the two aromatic rings in the resulting biaryl product. This conformational constraint is a powerful tool in drug design for creating rigid scaffolds that can fit into specific protein binding pockets with high affinity and selectivity.
Diagram 2: Suzuki-Miyaura Coupling Workflow
References
The Versatility of 2,6-Dichlorophenylboronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenylboronic acid is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the sterically hindered and electron-withdrawing chlorine atoms, make it a crucial reagent for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role in the development of novel therapeutics. We will delve into its application in Suzuki-Miyaura cross-coupling reactions, its incorporation into bioactive molecules targeting a range of diseases, and provide detailed experimental insights.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the 2,6-dichlorophenyl moiety into a wide array of molecular scaffolds. This particular moiety is of significant interest in drug design as the two chlorine atoms can influence the molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Detailed Experimental Protocol: Synthesis of 2-Aryl-6-chloropyridines
This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of dichlorinated heteroaromatics.[4][5]
Materials:
-
2,6-Dichloropyridine (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,6-dichloropyridine (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloropyridine.
Applications in Medicinal Chemistry
The 2,6-dichlorophenyl moiety, often introduced via its corresponding boronic acid, is a key pharmacophore in a variety of bioactive molecules.
Central Nervous System Agents: Dopamine D1 Receptor Modulators
A notable example of a compound containing the 2,6-dichlorophenyl group is LY3154207 , a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[6][7] This compound is under investigation for the treatment of Lewy body dementia.[6] The synthesis of LY3154207 involves the coupling of a complex amine with 2-(2,6-dichlorophenyl)acetic acid. While not a direct Suzuki coupling with the boronic acid, this highlights the importance of the 2,6-dichlorophenyl fragment in achieving the desired pharmacological profile.[7]
Dopamine D1 Receptor Signaling Pathway:
Activation of the dopamine D1 receptor initiates a G-protein-coupled receptor (GPCR) signaling cascade. The diagram below outlines the canonical pathway.
Anticancer Agents
The 2,6-dichlorophenyl moiety has been incorporated into various scaffolds to develop novel anticancer agents. For instance, derivatives of 2,6-dichlorophenylacetic acid have shown significant cytotoxic effects against a range of cancer cell lines.[4]
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Indolinone Derivatives | SW620 (Colon) | 2.1 - 12.5 | [4] |
| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon) | 0.0059 | [4] |
| 2-Phenylacrylonitrile Derivatives | BEL-7402 (Liver) | 0.0078 | [4] |
| 3,6-Diunsaturated 2,5-Diketopiperazines | A549 (Lung) | 1.2 | [4] |
| 3,6-Diunsaturated 2,5-Diketopiperazines | HeLa (Cervical) | 0.7 | [4] |
| 3,6-Diazaphenothiazine Derivatives | SNB-19 (Glioblastoma) | 0.11 µg/mL | [4] |
| Dichlorophenylacrylonitriles | MCF-7 (Breast) | 2.8 | [8] |
Targeted Signaling Pathways in Cancer:
Several signaling pathways are implicated in the anticancer activity of compounds containing the 2,6-dichlorophenyl moiety. The PI3K/AKT and Hedgehog/Gli1 pathways are two such examples.
PI3K/AKT Signaling Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation of 2,6-Dichlorophenylboronic Acid: A Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Phenylboronic acids are a class of compounds that have garnered significant attention in medicinal chemistry and materials science.[3] The boronic acid moiety can engage in reversible covalent bonding and various intermolecular interactions, making it a valuable pharmacophore in drug design.[4][5] The 2,6-dichloro substitution pattern on the phenyl ring is expected to significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity and potential biological activity.
Computational chemistry provides a powerful toolkit for elucidating the geometric, electronic, and spectroscopic properties of molecules, offering insights that are complementary to experimental data.[6][7] Techniques such as Density Functional Theory (DFT) can be employed to predict molecular structures, vibrational frequencies, and electronic properties with a high degree of accuracy.[8][9] This whitepaper outlines a typical workflow for a theoretical investigation of 2,6-Dichlorophenylboronic acid, presenting the kind of data that such a study would generate.
Computational Methodology
The following section details a standard protocol for the quantum chemical analysis of a small organic molecule like this compound.
Geometry Optimization
The initial step in a theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan would be employed.
-
Theoretical Method: Density Functional Theory (DFT) is a common choice for its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust and frequently used option for organic molecules.[8]
-
Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a good choice for providing a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron density.[10]
-
Solvation Model: To simulate the behavior of the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.
Frequency Calculations
Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in spectral assignment.
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.
Predicted Molecular Properties
The following tables summarize the type of quantitative data that would be generated from the aforementioned computational protocol.
Table 1: Optimized Geometrical Parameters (Predicted)
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
| Bond Lengths | C-C (aromatic, avg.) | 1.39 | Bond Angles | C-C-C (aromatic, avg.) | 120.0 |
| C-B | 1.55 | C-C-B | 121.0 | ||
| B-O | 1.37 | C-B-O | 118.0 | ||
| O-H | 0.97 | B-O-H | 112.0 | ||
| C-Cl | 1.74 | C-C-Cl | 120.5 |
Table 2: Calculated Electronic Properties (Predicted)
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.25 | -6.80 |
| LUMO Energy | -0.05 | -1.36 |
| HOMO-LUMO Gap | 0.20 | 5.44 |
| Dipole Moment | - | 2.5 Debye |
Visualizations
Visual representations are critical for interpreting computational data. The following diagrams, generated using the DOT language, illustrate key aspects of a theoretical study of this compound.
Caption: Ball-and-stick model of this compound.
Caption: A typical workflow for a quantum chemical study.
Caption: Schematic of Frontier Molecular Orbital energies.
Discussion and Applications
The theoretical data presented provides a foundational understanding of the intrinsic properties of this compound. The predicted HOMO-LUMO gap suggests a molecule with high kinetic stability. The distribution of the molecular electrostatic potential would likely indicate electron-rich regions around the oxygen atoms of the boronic acid group and the chlorine atoms, with the hydroxyl protons being electron-poor.
These computational insights have several practical applications for researchers:
-
Reaction Mechanism Studies: The calculated properties can be used as a starting point for more advanced computational studies on reaction mechanisms, such as the Suzuki-Miyaura cross-coupling, to understand the role of the substituents on the reaction barrier and overall efficiency.
-
Drug Design and Development: For medicinal chemists, the MEP map can guide the design of new molecules that can form favorable interactions with biological targets. The steric hindrance imposed by the two chlorine atoms in the ortho positions is a critical feature that can be further explored for designing selective inhibitors.
-
Materials Science: Understanding the intermolecular interaction potential can aid in the design of novel materials, such as polymers or metal-organic frameworks, where this compound could be incorporated as a monomer or ligand.
Conclusion
This technical guide has outlined a standard and robust computational approach for the theoretical investigation of this compound. While dedicated experimental and theoretical studies on this specific molecule are encouraged to validate and expand upon these predictions, the presented workflow and hypothetical data serve as a valuable starting point for researchers in organic synthesis, medicinal chemistry, and materials science. The use of quantum chemical calculations provides a powerful, cost-effective, and insightful method for characterizing the properties of such important chemical building blocks, ultimately accelerating innovation and discovery.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 73852-17-2 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 9. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]
- 10. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile palladium-catalyzed reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A key challenge in this reaction is the efficient coupling of sterically hindered substrates, such as those involving di- and tri-ortho-substituted biaryls. 2,6-Dichlorophenylboronic acid is a sterically hindered building block of significant interest, particularly in the synthesis of polychlorinated biphenyls (PCBs) for environmental analysis and as a scaffold in drug discovery. The ortho-dichloro substitution pattern presents steric challenges that necessitate carefully optimized reaction conditions for successful coupling.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. It includes tabulated quantitative data from representative reactions, detailed experimental methodologies, and diagrams illustrating the reaction mechanism and a relevant signaling pathway for a drug candidate synthesized using this building block.
Data Presentation: Quantitative Analysis of Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The steric hindrance from the two ortho-chloro substituents requires catalyst systems that can facilitate both oxidative addition to the aryl halide and the subsequent transmetalation and reductive elimination steps. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown significant success in coupling sterically demanding substrates.
Below are tables summarizing the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-chlorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 85 |
| 2 | 1-Bromo-2,4-dichlorobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 24 | 78 |
| 3 | 2-Bromotoluene | [Pd(IPr)(cinnamyl)Cl] (2) | - | K₃PO₄ (2) | 2-Propanol | 80 | 12 | 92 |
| 4 | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (1.25) | Toluene | 100 | 24 | 77 (monosubstituted) |
Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dichlorobenzene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 120 | 24 | 65 |
| 2 | 2,6-Dichloropyridine | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6) | Dioxane/H₂O (4:1) | 100 | 24 | 94 (disubstituted)[2] |
| 3 | 9-Benzyl-2,6-dichloropurine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene | 100 | 48 | 84 (disubstituted)[3] |
Experimental Protocols
The following are detailed experimental protocols for representative Suzuki-Miyaura coupling reactions involving this compound.
Protocol 1: General Procedure for the Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (10 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.5 mmol)
-
Aryl chloride (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
2 M Aqueous potassium carbonate (K₂CO₃) solution (2.0 mL)
-
N,N-Dimethylacetamide (DMA) (5 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl chloride, and Pd(dppf)Cl₂.
-
Add the aqueous potassium carbonate solution and N,N-dimethylacetamide.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
A typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction is outlined below.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application in Drug Development: Src Kinase Inhibition
The 2,6-dichlorophenyl moiety is a valuable pharmacophore in drug design. Its steric bulk and electronic properties can be exploited to achieve high potency and selectivity for biological targets. An example is the development of potent and orally active Src kinase inhibitors.[5] Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, survival, and migration.[6] Dysregulation of Src signaling is implicated in the development and progression of various cancers.[7]
The compound [7-(2,6-dichlorophenyl)-5-methylbenzo[6][8][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine is a potent Src inhibitor synthesized via a Suzuki-Miyaura coupling involving a 2,6-dichlorophenyl boronic acid derivative.[5] This inhibitor targets the ATP-binding site of Src kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling cascade that promotes tumor growth.[7]
Src Signaling Pathway and Inhibition
The following diagram illustrates a simplified Src signaling pathway and the point of inhibition by a molecule containing the 2,6-dichlorophenyl group.
Caption: Simplified Src signaling pathway and its inhibition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of the sterically hindered 2,6-dichlorophenylboronic acid with various aryl halides. This reaction is a critical transformation for the synthesis of polychlorinated biphenyls (PCBs) and other complex aromatic compounds relevant to pharmaceutical and materials science research. The protocols outlined below are designed to be robust and reproducible for research and development applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The coupling of sterically hindered substrates, such as this compound, presents a significant challenge due to the steric hindrance around the reactive center, which can impede the key steps of the catalytic cycle. Overcoming this challenge often requires carefully selected palladium catalysts, bulky and electron-rich ligands, appropriate bases, and optimized reaction conditions.
This document details effective palladium catalyst systems and provides step-by-step protocols for the successful cross-coupling of this compound with various aryl halides.
Data Presentation
The following tables summarize quantitative data from representative palladium-catalyzed cross-coupling reactions of this compound and its analogs with various aryl halides.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | dppf | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Moderate to Good |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | 60 | 6 | High |
| 3 | Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | 24 | Good to Excellent |
| 4 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good |
| 5 | Pd₂(dba)₃ | Tri(o-tolyl)phosphine | KF | THF | RT | 12 | Good |
Table 2: Ligand and Base Effects on the Cross-Coupling of Sterically Hindered Boronic Acids
| Catalyst System | Ligand | Base | Key Observation |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Effective for a range of chlorinated substrates. |
| Pd/SPhos | SPhos | K₃PO₄ | Highly effective for sterically hindered aryl chlorides. |
| Pd/AntPhos | AntPhos | K₃PO₄ | Shows high reactivity for di-ortho-substituted aryl halides.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | A standard, commercially available catalyst system. |
| Pd₂(dba)₃/Tri(o-tolyl)phosphine | Tri(o-tolyl)phosphine | KF | Effective at room temperature. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the palladium-catalyzed cross-coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is adapted from standard procedures for the synthesis of polychlorinated biphenyls.[2]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
1,4-Dioxane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add a 4:1 mixture of toluene and 1,4-dioxane (10 mL).
-
Prepare a 2 M aqueous solution of sodium carbonate. Add the sodium carbonate solution (2.0 mmol, 1.0 mL) to the reaction mixture.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 85 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of Sterically Hindered Substrates using a Bulky Phosphine Ligand (SPhos)
This protocol is based on methodologies developed for challenging cross-coupling reactions.
Materials:
-
This compound
-
Aryl chloride (e.g., 2-chloro-1,3-dimethylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Standard laboratory equipment as listed in Protocol 1
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add 1,4-dioxane (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.5 mmol), the aryl chloride (1.0 mmol), and potassium phosphate (3.0 mmol).
-
Transfer the catalyst solution to the flask containing the substrates and base via cannula.
-
Add deionized water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and follow the workup and purification procedure outlined in Protocol 1.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: The Use of 2,6-Dichlorophenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenylboronic acid is a versatile and valuable reagent in modern pharmaceutical synthesis. Its unique electronic and steric properties make it a sought-after building block for the introduction of the 2,6-dichlorophenyl moiety into complex organic molecules. This structural motif is present in a number of active pharmaceutical ingredients (APIs) spanning various therapeutic areas. The primary application of this compound in pharmaceutical manufacturing is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and efficient method for the formation of carbon-carbon bonds. These application notes provide an overview of the use of this compound in the synthesis of key pharmaceuticals and offer detailed protocols for its application.
Key Applications in Pharmaceutical Synthesis
The 2,6-dichlorophenyl group imparted by this boronic acid can significantly influence the pharmacological profile of a drug molecule. The chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Below are examples of pharmaceuticals whose synthesis involves intermediates derived from or directly synthesized using this compound.
Furin Inhibitors: Potential Antiviral and Anticancer Agents
Furin, a proprotein convertase, is implicated in the maturation of a variety of proteins, including those essential for the pathogenicity of viruses and the proliferation of cancer cells. Potent and selective inhibitors of furin are therefore of significant interest as therapeutic agents. A key step in the synthesis of certain dichlorobiphenyl-derived furin inhibitors is the Suzuki-Miyaura coupling of this compound with a suitable aryl bromide.[1]
LY3154207: A Positive Allosteric Modulator of the Dopamine D1 Receptor
LY3154207 is a clinical-stage pharmaceutical being investigated for the treatment of Lewy body dementia.[2] It acts as a positive allosteric modulator (PAM) of the human dopamine D1 receptor. The synthesis of LY3154207 involves the coupling of 2-(2,6-dichlorophenyl)acetic acid with a complex amine intermediate.[2] 2,6-Dichlorophenylacetic acid can be readily synthesized from precursors derived from this compound.
Guanfacine: Treatment for ADHD and Hypertension
Guanfacine is an established medication used for the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension.[3] One of the documented synthetic routes to Guanfacine involves the condensation of 2,6-dichlorophenylacetic acid with guanidine.[1][4]
Diclofenac: A Widely Used Non-Steroidal Anti-Inflammatory Drug (NSAID)
Diclofenac is a commonly prescribed NSAID for the management of pain and inflammation. A prevalent industrial synthesis of Diclofenac involves the condensation of a phenylacetic acid derivative with 2,6-dichloroaniline.[3] While this does not directly use the boronic acid, the core 2,6-dichlorophenyl structure is a key component.
Data Presentation
The following tables summarize quantitative data for key synthetic steps involving this compound and its derivatives in the synthesis of the aforementioned pharmaceuticals.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of a Furin Inhibitor Intermediate
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromoisophthalic acid | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 91 | [1] |
Table 2: Synthesis of Guanfacine from a 2,6-Dichlorophenylacetic Acid Derivative
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| 2,6-Dichlorophenylacetic acid | Guanidine | Toluene | 12 h | 120 °C (reflux) | Not specified | [4] |
Table 3: Key Step in the Synthesis of LY3154207
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Outcome | Reference |
| Amine intermediate | 2-(2,6-Dichlorophenyl)acetic acid | Not specified | Not specified | Formation of the final amide product | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the palladium-catalyzed cross-coupling of this compound with an aryl halide, based on the synthesis of a furin inhibitor intermediate.[1]
Materials:
-
Aryl halide (e.g., 5-bromoisophthalic acid, 1.0 equiv)
-
This compound (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.
-
Add a mixture of dioxane and water.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorobenzyl Cyanide
This protocol describes the hydrolysis of 2,6-dichlorobenzyl cyanide to produce 2,6-dichlorophenylacetic acid, a key intermediate for the synthesis of Guanfacine and LY3154207.
Materials:
-
2,6-Dichlorobenzyl cyanide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., chloroform)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichlorobenzyl cyanide, ethanol, and water.
-
Add potassium hydroxide to the mixture.
-
Heat the reaction mixture to 80°C and stir for approximately 20 hours.
-
After cooling to room temperature, carefully acidify the mixture with hydrochloric acid to a pH of 3.
-
Extract the product into an organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2,6-dichlorophenylacetic acid by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Visualizations
Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Pathway.
Experimental Workflows
Caption: Suzuki-Miyaura Coupling Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of peptide inhibitors for furin based on the C‐terminal fragment of histone H1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6-Dichlorophenylboronic Acid in Agrochemical Synthesis: A Focus on Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
Introduction
2,6-Dichlorophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules, including a variety of agrochemicals.[3] The unique substitution pattern of this compound can impart specific steric and electronic properties to the target molecule, influencing its biological activity and metabolic stability. This application note will detail the use of this compound in the synthesis of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides, providing experimental protocols and insights into their mechanism of action.
Application in the Synthesis of SDHI Fungicides
Several commercially successful fungicides, including Boscalid, Bixafen, and Fluxapyroxad, are characterized by a biphenyl or phenyl-pyrazole core structure.[1][4][5] The synthesis of these molecules heavily relies on the Suzuki-Miyaura coupling to construct this essential biaryl linkage. While specific industrial syntheses may utilize other substituted phenylboronic acids, this compound serves as a valuable building block for the generation of novel SDHI fungicide candidates with potentially enhanced efficacy or a modified spectrum of activity.
The 2,6-dichloro substitution pattern can influence the torsional angle between the two aromatic rings of the biphenyl moiety, which can be crucial for binding to the target enzyme, succinate dehydrogenase.
Mechanism of Action: Inhibition of Fungal Respiration
SDHI fungicides target Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain of fungi.[6][7][8] This enzyme complex is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of Complex II, SDHI fungicides block the oxidation of succinate to fumarate.[4] This inhibition has a dual effect: it halts the production of ATP, the cell's primary energy currency, and it prevents the regeneration of essential precursors for cellular biosynthesis.[1][5] The disruption of these fundamental processes ultimately leads to the cessation of fungal growth and development, including spore germination, germ tube elongation, and mycelial growth.[7][9]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize a key biphenyl intermediate for an SDHI fungicide.
Protocol 1: Synthesis of 2-(2,6-Dichlorophenyl)-aniline Intermediate
This protocol describes the synthesis of a key aniline intermediate, which can be further elaborated to produce a novel SDHI fungicide.
Materials:
-
2-Bromoaniline
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-bromoaniline (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-(2,6-dichlorophenyl)-aniline.
Protocol 2: Amide Coupling to form the Final SDHI Fungicide
This protocol describes the final step in the synthesis, where the aniline intermediate is coupled with a carboxylic acid chloride to form the active fungicide.
Materials:
-
2-(2,6-Dichlorophenyl)-aniline (from Protocol 1)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 2-(2,6-dichlorophenyl)-aniline (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final SDHI fungicide.
Quantitative Data
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling step in the synthesis of biphenyl-containing SDHI fungicides. While the specific yields will vary depending on the exact substrates and reaction conditions, this data provides a general expectation for this type of transformation.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-1-nitrobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (0.25) | K₃PO₄ | t-BuOH/H₂O | 160 | - | >99 | [10] |
| 1-Bromo-2-nitrobenzene | 4-Chlorophenylboronic acid | Pd-PEPPSI-IPrDtBu-An (0.01) | - | - | - | - | >99 | [3] |
| 2-Bromo-4-fluoroaniline | 3,4-Dichlorophenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 | Patent |
| 2-Iodoaniline derivative | 3,4,5-Trifluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF | Reflux | Overnight | 81 | [11] |
Conclusion
This compound is a valuable synthon for the development of novel agrochemicals, particularly SDHI fungicides. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for incorporating the 2,6-dichlorobiphenyl moiety into complex molecules. The resulting compounds can exhibit potent fungicidal activity by inhibiting the mitochondrial respiration of pathogenic fungi. The provided protocols offer a solid foundation for researchers and scientists in the field of agrochemical synthesis to explore the potential of this compound in the discovery of new and effective crop protection agents.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Synthesis and process optimization of Boscalid by catalyst Pd-PEPPSI-IPrDtBu-An | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 4. Boscalid - Wikipedia [en.wikipedia.org]
- 5. apvma.gov.au [apvma.gov.au]
- 6. boscalid fungicide uses [cnagrochem.com]
- 7. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 8. Bixafen | 581809-46-3 | Benchchem [benchchem.com]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Dichlorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling of the sterically hindered 2,6-Dichlorophenylboronic acid with a variety of aryl halides. Due to the steric hindrance posed by the two ortho-chloro substituents on the boronic acid, careful selection of the catalyst system, base, and solvent is crucial for achieving high coupling yields. This document summarizes key findings from the scientific literature and presents detailed protocols for researchers in organic synthesis and drug development.
Introduction to Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] However, substrates with significant steric bulk around the reactive centers, such as 2,6-disubstituted phenylboronic acids, present a significant challenge. The steric hindrance can impede the crucial transmetalation step in the catalytic cycle, often leading to low yields and the formation of side products.[2][3] To overcome these challenges, specialized catalytic systems, often employing bulky and electron-rich phosphine ligands (e.g., Buchwald ligands), are frequently required to facilitate the reaction.[2][4] Additionally, microwave-assisted heating has emerged as a powerful technique to accelerate these sluggish couplings, often leading to improved yields and significantly reduced reaction times.[5][6]
Key Reaction Parameters
Successful coupling of this compound hinges on the optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), have demonstrated superior performance in facilitating the coupling of sterically demanding substrates.[2][7] Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective, particularly under optimized conditions.[8]
-
Base: A variety of inorganic bases are employed to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8] The strength and solubility of the base should be considered in the context of the specific substrates and solvent system.
-
Solvent: The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often in the presence of water.[5][8] The use of aqueous solvent mixtures can enhance the solubility of the base and facilitate the reaction.
-
Temperature and Reaction Time: Due to the sterically hindered nature of the reactants, elevated temperatures are generally required. Conventional heating can necessitate prolonged reaction times. Microwave irradiation offers a significant advantage by rapidly heating the reaction mixture to high temperatures, thereby accelerating the reaction and often improving yields.[5][9]
Tabulated Reaction Conditions and Yields
The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, providing a guide for the development of specific protocols for this compound.
Table 1: Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| 4-Bromoacetophenone | 0.5 mol% Pd-Complex[10] | KOH | Water (µW) | 160°C, 2-6 min | >95 |
| 4-Bromoanisole | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80°C, 18-22 h | 60-90 |
| 2,6-Dibromopyridine | Pd-PEPPSI complexes (0.1 mol%) | K₂CO₃ | DMF/H₂O | Not Specified | High |
Table 2: Coupling of Aryl Chlorides with Phenylboronic Acid
| Aryl Chloride | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| Various Aryl Chlorides | POPd2[5] | Not Specified | Aqueous | 150°C, 15 min (µW) | 64-99 |
| Polychlorinated drugs | Pd/SSphos (5 mol%) | K₂CO₃ | Water/Acetonitrile | 37°C, 18-36 h | Moderate to Good |
| 2,4-Dichloropyrimidines | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/Ethanol/H₂O | 150°C, 15 min (µW) | Good to Excellent |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be adapted and optimized for specific substrates.
Protocol 1: Conventional Heating
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This protocol is designed for rapid optimization and synthesis using microwave irradiation, which is particularly beneficial for sterically hindered couplings.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium Catalyst/Ligand System (e.g., Pd(OAc)₂ with SPhos, 2-5 mol% Pd)
-
Base (e.g., Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane or Toluene with 10-20% water)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl halide, this compound, palladium precursor, ligand, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction, cool the vial to a safe temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the logical relationship of its key components.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-promoted Suzuki reactions of aryl chlorides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryls using 2,6-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science. Specifically, the introduction of sterically demanding motifs, such as the 2,6-dichlorophenyl group, can impart unique conformational constraints and metabolic stability to molecules. 2,6-Dichlorophenylboronic acid is a key building block for introducing this moiety via the Suzuki-Miyaura cross-coupling reaction. However, the steric hindrance posed by the two ortho-chloro substituents presents a significant synthetic challenge, often leading to low reaction yields.
These application notes provide a comprehensive overview of the critical parameters and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl halides. The information presented is intended to guide researchers in overcoming the challenges associated with sterically hindered cross-coupling reactions.
Challenges in Coupling Sterically Hindered Substrates
The primary challenge in the Suzuki-Miyaura coupling of 2,6-disubstituted boronic acids lies in the steric hindrance around the boron center. This bulkiness impedes the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. Furthermore, the electron-withdrawing nature of the chlorine atoms can also influence the reactivity of the boronic acid. To overcome these hurdles, specialized catalytic systems and optimized reaction conditions are required.
Key Parameters for Successful Coupling
Effective coupling of this compound necessitates careful selection of the following components:
-
Palladium Catalyst and Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly effective in promoting the coupling of sterically hindered substrates. These ligands stabilize the palladium(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. N-Heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for challenging couplings.
-
Base: The base plays a crucial role in the activation of the boronic acid. Inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and toluene, often in the presence of water, are typically used. The solvent system influences the solubility of the reactants and the stability of the catalytic species.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization depending on the specific aryl halide used.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is designed for a small-scale reaction (0.5 mmol).
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for biaryl synthesis.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the electronic and steric nature of the coupling partner.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 18 | 78 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 82 |
| 4 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 5 | 2-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 65 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key relationships and dependencies for a successful sterically hindered Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors for sterically hindered Suzuki coupling.
Conclusion
The synthesis of biaryls using this compound, while challenging due to steric hindrance, can be achieved with high efficiency through the careful selection of a robust catalytic system and optimized reaction conditions. The use of bulky, electron-rich phosphine or N-heterocyclic carbene ligands is paramount to overcoming the steric barrier and facilitating the key steps of the Suzuki-Miyaura catalytic cycle. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex, sterically encumbered biaryl molecules for applications in drug discovery and materials science.
Application Notes and Protocols for Suzuki Coupling with 2,6-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the critical role of bases in the Suzuki-Miyaura cross-coupling of the sterically hindered 2,6-dichlorophenylboronic acid. The selection of an appropriate base is paramount for achieving high yields and efficient reaction kinetics in the synthesis of sterically congested biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.
The Critical Role of the Base in Coupling Sterically Hindered Boronic Acids
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.
For sterically unhindered boronic acids, relatively weak bases like sodium carbonate are often sufficient. However, in the case of this compound, the two ortho-chloro substituents create significant steric hindrance around the boron center. This bulkiness impedes the approach of the palladium complex, slowing down the crucial transmetalation step. To overcome this steric barrier, the choice of base becomes a critical parameter that can dramatically influence the reaction's success.
There are two primary pathways through which a base facilitates the transmetalation step:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This negatively charged species is more reactive towards the palladium(II) complex, thereby accelerating transmetalation.
-
Hydroxide Pathway: The base can exchange with the halide on the palladium(II) complex to form a palladium(II) hydroxide species. This complex is then more susceptible to reaction with the neutral boronic acid.
For sterically hindered boronic acids like this compound, stronger bases are often required to drive the formation of the reactive boronate intermediate and achieve reasonable reaction rates and yields.
Comparative Performance of Bases
The selection of the optimal base is highly dependent on the specific substrates, catalyst system, and solvent. For the Suzuki coupling of sterically hindered boronic acids, a screening of different bases is often necessary. The following table summarizes the effect of different bases on the yield of the Suzuki coupling of a sterically hindered arylboronic acid, (2-(trifluoromethoxy)phenyl)boronic acid, with a sterically hindered aryl bromide, 2-bromo-1,3-dichloro-5-nitrobenzene. This data provides a valuable reference for selecting a base for the coupling of this compound.
| Entry | Base | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Pd₂(dba)₃ | L1 | THF | 60 | 1 | 85 |
| 2 | Cs₂CO₃ | Pd₂(dba)₃ | L1 | THF | 60 | 1 | 71 |
| 3 | NaOH | Pd₂(dba)₃ | L1 | THF | 60 | 1 | 50 |
Data adapted from a study on the Suzuki coupling of (2-(trifluoromethoxy)phenyl)boronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene. L1 refers to a specific phosphine ligand used in the study.
As the data suggests, for this sterically demanding coupling, potassium carbonate (K₂CO₃) provided the highest yield. Cesium carbonate (Cs₂CO₃) also proved effective, while the stronger base sodium hydroxide (NaOH) resulted in a lower yield, potentially due to competing side reactions. For challenging couplings involving this compound, potassium phosphate (K₃PO₄) is also a commonly used and effective base.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
This protocol is a general starting point for the coupling of this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Potassium Phosphate (K₃PO₄) under Anhydrous Conditions
For substrates that are sensitive to water or when protodeboronation is a concern, an anhydrous protocol with a stronger base like K₃PO₄ can be advantageous.
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous toluene or 1,4-dioxane (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, Pd(OAc)₂, PCy₃, and anhydrous K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in these application notes.
Application Notes and Protocols for Ligand Selection in Sterically Hindered Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. However, when coupling partners bear significant steric hindrance, especially at the ortho-positions, the reaction efficiency can be dramatically reduced. This challenge is frequently encountered in pharmaceutical and materials science research, where the synthesis of complex, sterically congested molecules is often required. The judicious selection of a suitable ligand for the palladium catalyst is paramount to overcoming this steric barrier and achieving high yields.
This document provides a detailed guide to ligand selection for sterically hindered Suzuki-Miyaura couplings, including comparative data on ligand performance, detailed experimental protocols, and visual aids to understand the underlying principles and workflows.
Ligand Selection Strategies
The key to a successful sterically hindered Suzuki-Miyaura coupling lies in the choice of a ligand that can stabilize the palladium catalyst, facilitate the challenging oxidative addition and reductive elimination steps, and accommodate bulky substrates. Generally, ligands that are both bulky and electron-rich are required.
Key Ligand Classes for Sterically Hindered Couplings:
-
Bulky Biarylphosphines (Buchwald Ligands): This class of ligands, such as SPhos, XPhos, and RuPhos, is characterized by a biaryl backbone that creates a sterically demanding environment around the palladium center. This bulk promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of sterically hindered aryl halides.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium. This stability allows for high catalytic activity even under harsh reaction conditions. Their tunable steric bulk makes them highly effective for the coupling of sterically demanding substrates, including the formation of tetra-ortho-substituted biaryls.[2][3]
-
Specialized and Novel Ligands: For exceptionally challenging couplings, specialized ligands have been developed. For instance, BI-DIME and AntPhos have shown excellent reactivity in the synthesis of extremely hindered biaryls.[4][5] AntPhos, in particular, has been noted for its ability to suppress β-hydride elimination, a common side reaction in couplings involving alkylboronic acids.[5]
Data Presentation: Ligand Performance Comparison
The following tables summarize the performance of various ligands in sterically hindered Suzuki-Miyaura coupling reactions, providing a basis for rational ligand selection.
Table 1: Comparison of Ligands for the Coupling of a Di-ortho-Substituted Aryl Bromide with a Secondary Alkylboronic Acid [5]
| Entry | Ligand | Conversion (%) | Yield of Product (%) | Yield of Reduction Side-Product (%) |
| 1 | BI-DIME | 100 | 31 | 69 |
| 2 | AntPhos | 100 | 58 | 42 |
| 3 | DPPF | 54 | 0 | 54 |
| 4 | DPPE | 100 | 0 | 98 |
| 5 | DPPP | 100 | 0 | 97 |
| 6 | DPPB | 100 | 0 | 98 |
| 7 | S-Phos | 100 | 3 | 97 |
| 8 | X-Phos | 46 | 0 | 46 |
| 9 | Ru-Phos | 52 | 0 | 52 |
| 10 | PCy₃ | 100 | 0 | 97 |
| 11 | PPh₃ | 83 | 0 | 83 |
Reaction Conditions: 2-bromo-1,3,5-trimethylbenzene, cyclohexylboronic acid, 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄, toluene, 110 °C, 24 h.
Table 2: Ligand Screening for the Coupling of Sterically Hindered Substrates [6]
| Entry | Catalyst | Ligand | Base | Yield (%) |
| 1 | PdCl₂ | PPh₃ | K₂CO₃ | 7 |
| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 |
| 4 | Pd(PPh₃)₄ | — | K₂CO₃ | 52 |
| 5 | Pd₂(dba)₃ | — | K₂CO₃ | 0 |
| 6 | Pd₂(dba)₃ | L1 | K₂CO₃ | 85 |
| 7 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 |
| 8 | Pd₂(dba)₃ | DPPB | K₂CO₃ | 15 |
| 9 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 71 |
| 10 | Pd₂(dba)₃ | L1* | NaOH | 50 |
Reaction Conditions: (2-(trifluoromethoxy)phenyl)boronic acid, 2-bromo-1,3-dichloro-5-nitrobenzene, 10 mol% ligand, 5 mol% Pd catalyst, 2 equiv base, THF, 60 °C, 1 h. L1 is a specific P-bidentate ligand from the study.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with an Arylboronic Acid using a Buchwald Ligand
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Selected Buchwald ligand (e.g., SPhos, XPhos)
-
Sterically hindered aryl bromide
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the selected Buchwald ligand (2-4 mol%).
-
Add the sterically hindered aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the aryl bromide).
-
Seal the flask and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (12-24 hours).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Yield Synthesis of a Tetra-ortho-Substituted Biaryl using an NHC-Palladium Complex [2]
This protocol is adapted from a study demonstrating the high efficiency of acenaphthoimidazolylidene palladium complexes.
Materials:
-
Acenaphthoimidazolylidene palladium complex (e.g., complex 3a from the cited literature, 0.05-1 mol%)[2]
-
Sterically hindered aryl bromide (1.0 equiv)
-
Sterically hindered arylboronic acid (1.5 equiv)
-
Potassium tert-butoxide (t-BuOK) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the acenaphthoimidazolylidene palladium complex to a Schlenk flask.
-
Add the sterically hindered aryl bromide, the sterically hindered arylboronic acid, and potassium tert-butoxide.
-
Add anhydrous 1,4-dioxane.
-
Seal the flask and heat the reaction mixture with stirring at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
This workflow provides a systematic approach for identifying the optimal ligand for a challenging, sterically hindered Suzuki-Miyaura coupling.
Caption: A systematic workflow for ligand screening in challenging couplings.
Conclusion
The successful execution of Suzuki-Miyaura couplings with sterically hindered substrates is highly dependent on the careful selection of the palladium ligand. Bulky, electron-rich phosphines and N-heterocyclic carbenes are generally the most effective classes of ligands for these challenging transformations. By systematically screening a diverse set of ligands and optimizing reaction conditions, researchers can overcome steric impediments and efficiently synthesize complex molecular architectures. The protocols and data presented in this document serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Dichlorophenylboronic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorophenylboronic acid is a pivotal building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides detailed protocols for the scale-up synthesis of this compound and a key biaryl derivative, a precursor to the anti-inflammatory drug Lifitegrast. It includes scalable experimental procedures, purification methods, and quantitative data to guide researchers in pharmaceutical and process development.
Scale-Up Synthesis of this compound
The synthesis of this compound is achieved via a two-step process involving the lithiation of 1,3-dichlorobenzene followed by borylation with a trialkyl borate. This method is amenable to scale-up with careful control of reaction parameters.
Experimental Protocol
This protocol is adapted from a patented industrial process and is intended for scale-up.[1]
Materials:
-
1,3-Dichlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyl borate
-
Methyl tert-butyl ether (MTBE)
-
10% Hydrochloric acid (HCl)
-
Anhydrous tetrahydrofuran (THF) (for larger scale to improve solubility)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Centrifuge or filtration setup
-
Rotary evaporator
Procedure:
-
Lithiation:
-
Set up the reactor under a nitrogen atmosphere.
-
Charge the reactor with 1,3-dichlorobenzene (1.0 eq).
-
Cool the reactor to between -80°C and -60°C.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below -50°C. The addition of a co-solvent like anhydrous THF may be necessary at larger scales to maintain a stirrable slurry.
-
After the addition is complete, stir the mixture for an additional 2 hours at -60°C to -50°C.
-
-
Borylation and Work-up:
-
Slowly add tributyl borate (1.2 eq) to the reaction mixture, again maintaining the temperature below -50°C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Cool the mixture to 0-5°C and slowly add 10% hydrochloric acid to quench the reaction and adjust the pH to 1-2.
-
Separate the organic layer. Extract the aqueous layer with MTBE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude this compound.
-
Purification Protocol
Recrystallization is the most effective method for purifying this compound on a large scale.
Procedure:
-
Transfer the crude this compound to a clean reactor.
-
Add a suitable solvent (e.g., methyl tert-butyl ether (MTBE)) and heat to dissolve the solid.[1]
-
Once fully dissolved, cool the solution slowly to room temperature, then further cool to 0-5°C to induce crystallization.
-
Isolate the purified solid by centrifugation or filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Data Presentation: Synthesis and Purification
| Parameter | Lab Scale (50 g 1,3-dichlorobenzene) | Notes on Scale-Up |
| Crude Yield | ~80% | Yields may slightly decrease on scale-up due to mass transfer limitations. Efficient agitation is crucial. |
| Purified Yield | ~75% | Recrystallization efficiency is key. Careful optimization of solvent volume and cooling rate is necessary to maximize recovery. |
| Purity (Crude) | Variable | Impurities may include unreacted starting material and homocoupling byproducts. |
| Purity (Purified) | >99% (by HPLC) | Purity is highly dependent on the efficiency of the recrystallization. |
| Key Process Controls | Temperature (-80°C to -50°C) | Maintaining low temperatures during lithiation and borylation is critical to prevent side reactions. The surface-area-to-volume ratio decreases on scale-up, requiring a more efficient cooling system. |
Table 1: Recrystallization Solvent Screening
| Solvent System | Observation |
| MTBE/Hexane | Good for inducing crystallization and high recovery of pure product. |
| Toluene | Effective, but may require a co-solvent like hexane to reduce solubility. |
| Water | Generally poor solubility, but can be used for washing the crude solid. |
| Ethanol/Water | Can be effective, but risks esterification if residual acid is present. |
Synthesis Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Synthesis of a this compound Derivative: A Lifitegrast Precursor
A key application of this compound is in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This section details the synthesis of a precursor to Lifitegrast, an integrin antagonist used for the treatment of dry eye disease.
Application Overview: Lifitegrast
Lifitegrast functions by blocking the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which are involved in the inflammatory cascade. The 2,6-dichloro-substituted phenyl ring is a crucial structural motif for its biological activity.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a suitable aryl halide to form the biaryl core of the Lifitegrast precursor.
Materials:
-
This compound
-
Methyl 2-bromo-3-aminobenzoate (or a similar protected aminobenzoate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet
-
Filtration setup
-
Liquid-liquid extraction apparatus
Procedure:
-
Reaction Setup:
-
Charge the reactor with the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and base (2.0-3.0 eq).
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive pressure of nitrogen.
-
-
Reaction:
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl derivative.
-
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Yield | 70-95% | Highly dependent on the choice of catalyst, base, and solvent. Sterically hindered substrates may require more forcing conditions. |
| Purity | >98% | Purification by chromatography is often necessary to remove residual catalyst and homocoupled byproducts. |
| Catalyst Load | 0.5-5 mol% | Lower catalyst loading is desirable for scale-up to reduce cost and simplify purification. |
| Reaction Time | 4-24 hours | Monitored by HPLC to determine the reaction endpoint. |
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of a biaryl derivative via Suzuki-Miyaura coupling.
Application in Drug Development: LFA-1/ICAM-1 Signaling Pathway
The biaryl derivative synthesized serves as a key intermediate in the synthesis of Lifitegrast, an LFA-1 antagonist. LFA-1 is an integrin receptor on T-cells that, upon activation, binds to ICAM-1 on antigen-presenting cells, leading to T-cell activation and migration, which are key events in the inflammatory response.
LFA-1/ICAM-1 Signaling Pathway Diagram
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of Lifitegrast derivatives.[2][3][4]
Conclusion
The protocols and data presented herein provide a comprehensive guide for the scale-up synthesis of this compound and its application in the synthesis of a pharmaceutically relevant biaryl derivative. Careful control of reaction conditions, particularly temperature and inert atmosphere, is paramount for achieving high yields and purity in the scaled-up synthesis. The utility of this compound as a versatile building block in drug discovery is highlighted by its role in the synthesis of molecules like Lifitegrast, which target key signaling pathways in inflammatory diseases.
References
- 1. An Introduction to LFA-1/ICAM-1 Interactions in T-Cell Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LFA-1/ICAM-1 interaction lowers the threshold of B cell activation by facilitating B cell adhesion and synapse formation. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis Involving 2,6-Dichlorophenylboronic Acid Derivatives for the Development of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, offers significant advantages in medicinal chemistry and drug development. This approach enhances efficiency, reduces waste, and minimizes purification steps, thereby accelerating the discovery and synthesis of novel therapeutic agents. A key building block in the synthesis of many biologically active compounds, including kinase inhibitors, is the 2,6-dichlorophenyl moiety. The Suzuki-Miyaura cross-coupling reaction is a powerful method for incorporating this group, and its adaptation into a one-pot borylation/Suzuki protocol allows for the efficient synthesis of complex bi- and poly-aryl scaffolds.[1] This document provides detailed application notes and protocols for a one-pot synthesis that generates a 2,6-dichlorophenylboronic acid equivalent in situ followed by a Suzuki-Miyaura cross-coupling reaction.
Core Application: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
The one-pot borylation/Suzuki-Miyaura reaction circumvents the need to isolate the often unstable boronic acid intermediates.[1] The process involves the palladium-catalyzed borylation of an aryl halide, followed by the addition of a second aryl halide and a base to facilitate the subsequent cross-coupling reaction in the same reaction vessel. This methodology is particularly valuable for creating unsymmetrical biaryls, which are common motifs in pharmacologically active molecules.
Logical Workflow of the One-Pot Borylation/Suzuki Reaction
Caption: Workflow of the one-pot borylation/Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of a Bi-aryl Scaffold
This protocol is adapted from a microwave-assisted one-pot borylation/Suzuki reaction for the synthesis of various bi-aryl scaffolds, including kinase inhibitor cores.[1]
Materials and Reagents
-
Aryl Halide 1 (e.g., 1-bromo-3,5-dichlorobenzene)
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4)
-
Potassium Acetate (KOAc)
-
Aryl Halide 2 (e.g., 3-bromopyridine)
-
2 M Aqueous Sodium Carbonate (Na2CO3)
-
Dioxane (anhydrous)
-
Microwave synthesis vials
Procedure
-
Step 1: Borylation.
-
To a microwave synthesis vial, add aryl halide 1 (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), palladium(0) tetrakis(triphenylphosphine) (0.1 equiv.), and potassium acetate (3.0 equiv.).
-
Add anhydrous dioxane to achieve a concentration of 0.5 M with respect to aryl halide 1.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 45 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
-
Step 2: Suzuki-Miyaura Coupling.
-
To the same vial containing the in situ generated boronic ester, add aryl halide 2 (1.0 equiv.) and 2 M aqueous sodium carbonate (2.0 equiv.).
-
Reseal the vial and place it back in the microwave reactor.
-
Irradiate the mixture at 150 °C for 1 hour.
-
After cooling, the reaction mixture can be worked up by partitioning between ethyl acetate and water. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Data Presentation: Reaction Scope and Yields
The following table summarizes the yields obtained for the synthesis of various bi-aryl scaffolds using the one-pot borylation/Suzuki protocol.[1]
| Entry | Aryl Halide 1 | Aryl Halide 2 | Product | Isolated Yield (%) |
| 1 | 1-bromo-3,5-dichlorobenzene | 3-bromopyridine | 3-(3,5-Dichlorophenyl)pyridine | 85 |
| 2 | 1-bromo-3,5-dichlorobenzene | 4-bromopyridine | 4-(3,5-Dichlorophenyl)pyridine | 78 |
| 3 | 4-bromo-2-fluoroaniline | 3-bromopyridine | 4-(3-Pyridyl)-2-fluoroaniline | 92 |
| 4 | 4-bromo-2-fluoroaniline | 4-bromopyridine | 4-(4-Pyridyl)-2-fluoroaniline | 88 |
Application in Kinase Inhibitor Synthesis
This one-pot protocol has been successfully applied to the synthesis of core frameworks of known kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The development of specific kinase inhibitors is a major focus of modern drug discovery.
Signaling Pathway Context: MAP Kinase Pathway
Many kinase inhibitors target components of pathways like the Mitogen-Activated Protein (MAP) kinase cascade. The diagram below illustrates a simplified representation of this pathway, which is often targeted by drugs synthesized using methods like the one-pot Suzuki-Miyaura coupling.
Caption: Simplified MAP Kinase signaling pathway.
Conclusion
The one-pot borylation/Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of complex bi-aryl compounds containing the 2,6-dichlorophenyl moiety or its analogs. This protocol offers significant advantages for researchers in drug discovery by reducing reaction times and improving overall synthetic efficiency. The ability to rapidly generate diverse libraries of potential kinase inhibitors and other biologically active molecules makes this a valuable tool in the development of new therapeutics.
References
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 2,6-Dichlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2,6-dichlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield with this compound in my Suzuki coupling reaction?
A1: Low yields with this compound are common and typically stem from steric hindrance. The two chlorine atoms in the ortho positions significantly hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle. This steric bulk can also impede the oxidative addition and reductive elimination steps.[1][2] To overcome this, optimization of the catalyst system (ligand and palladium precursor), base, and solvent is critical.[1]
Q2: What are the most common side reactions that can lower the yield?
A2: The primary side reactions that reduce the yield of the desired cross-coupled product are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, effectively destroying the starting material.[3] This can be exacerbated by high temperatures and the choice of base.[4]
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. The presence of oxygen can promote this side reaction.[5][6][7]
-
Dehalogenation: The aryl halide starting material can undergo reduction, replacing the halogen with a hydrogen atom.
Q3: How can I minimize the risk of protodeboronation?
A3: To minimize protodeboronation, you can:
-
Use milder reaction conditions where possible (e.g., lower temperature).
-
Choose a base that is strong enough to promote transmetalation but not so harsh that it encourages protodeboronation.
-
Use anhydrous solvents, as water can be a proton source.
-
Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate, which can be more resistant to protodeboronation.[8]
Q4: Is it necessary to degas the solvent and run the reaction under an inert atmosphere?
A4: Yes, it is highly recommended. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.[5][6][7] Therefore, thoroughly degassing your solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction is crucial for achieving a good yield.
Troubleshooting Guide
Problem: Low to No Product Yield
When encountering low to no yield with this compound, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Data Presentation: Optimizing Reaction Components
The following tables summarize suggested starting points for optimizing the reaction conditions for Suzuki coupling with sterically hindered boronic acids like this compound. Yields are illustrative and will vary based on the specific aryl halide used.
Table 1: Catalyst and Ligand Screening
| Palladium Source | Ligand | Typical Loading (mol%) | Suitability for Hindered Substrates |
| Pd(OAc)₂ | SPhos | 1-5 | Excellent |
| Pd₂(dba)₃ | XPhos | 1-5 | Excellent |
| Pd(PPh₃)₄ | - | 5-10 | Often ineffective[1][2] |
| PEPPSI™-IPr | - | 1-3 | Highly effective |
Table 2: Base and Solvent Screening
| Base | Solvent | Typical Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 80-110 | A common and effective choice.[1] |
| Cs₂CO₃ | Toluene | 100-110 | Often provides good results. |
| K₂CO₃ | DMF/H₂O (1:1) | 70-100 | Can be effective, worth screening.[9] |
| t-BuOK | 1,4-Dioxane | 80-100 | A stronger base, may be necessary for very challenging couplings.[10] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for the reaction. The specific amounts of reagents and reaction time should be optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1-0.5 M)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide, this compound, and finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki coupling.
Key Signaling Pathways and Relationships
The success of the Suzuki coupling reaction is dependent on the smooth progression of its catalytic cycle. For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 2,6-Dichlorophenylboronic Acid
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing the sterically hindered 2,6-dichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges associated with this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of my this compound. What are the primary causes and how can I address this?
A1: Low conversion with this hindered boronic acid is a common issue primarily due to the steric hindrance around the boron center, which impedes key steps in the catalytic cycle.
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[1] Employing palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is critical.[2] These ligands facilitate the formation of a reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome the steric barrier. For particularly challenging couplings, consider specialized ligands designed for tetra-ortho-substituted biaryl synthesis.
-
Base Selection: The choice of base is crucial. Weaker bases may not be sufficient to promote the transmetalation step effectively. Consider using stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or lithium tert-butoxide (LiOᵗBu).[3]
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy of the reaction with hindered substrates. If you are running the reaction at a lower temperature, consider increasing it to a range of 80-120 °C.
-
Solvent Choice: Anhydrous, degassed aprotic polar solvents like dioxane, toluene, or DMF are generally preferred. The addition of a small amount of water can sometimes be beneficial, but for substrates prone to protodeboronation, anhydrous conditions are recommended.
-
Q2: I am seeing significant amounts of homocoupling of the this compound and/or protodeboronation. How can these side reactions be minimized?
A2: Homocoupling (formation of 2,2',6,6'-tetrachlorobiphenyl) and protodeboronation (replacement of the B(OH)₂ group with hydrogen) are common side reactions.
-
Minimizing Homocoupling:
-
Ensure Anhydrous and Oxygen-Free Conditions: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use a Pd(0) Source or an Efficient Precatalyst: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. Inefficient reduction can lead to side reactions.
-
-
Minimizing Protodeboronation:
-
Anhydrous Conditions: Water is a primary proton source for protodeboronation. Using anhydrous solvents and reagents can significantly reduce this side reaction.
-
Choice of Base: While a strong base is needed, extremely harsh basic conditions, especially in the presence of water, can accelerate protodeboronation. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃, KF) is recommended.
-
Use of Boronic Esters: Converting the this compound to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[3]
-
Q3: My reaction works with aryl bromides, but fails with aryl chlorides. How can I adapt the conditions for less reactive coupling partners?
A3: Aryl chlorides are significantly less reactive than aryl bromides in the oxidative addition step of the Suzuki-Miyaura coupling.
-
Adapting for Aryl Chlorides:
-
Ligand Choice: This is the most critical factor. Highly active, electron-rich, and sterically demanding ligands are required. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and NHC ligands are particularly effective for the activation of aryl chlorides.
-
Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve reasonable reaction rates.
-
Base: Stronger bases such as K₃PO₄ or LiOᵗBu are often required.[3]
-
Temperature: Higher reaction temperatures are typically needed to facilitate the oxidative addition of the C-Cl bond.
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize successful reaction conditions for Suzuki-Miyaura couplings of hindered substrates, providing a starting point for optimization with this compound.
Table 1: Catalyst, Ligand, and Base Combinations for Hindered Couplings
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 2,6-Dichloropyridine | 94 | [3] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 9-benzyl-2,6-dichloropurine | 77 (mono-arylation) | [4] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 9-benzyl-2,6-dichloropurine | 84 (di-arylation) | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | Aryl Chloride | 94 | [5] |
Table 2: Solvent and Temperature Effects on Yield
| Solvent | Temperature (°C) | Base | Catalyst System | Observations |
| Toluene (anhydrous) | 100 | K₂CO₃ | Pd(PPh₃)₄ | Effective for electron-rich boronic acids.[4] |
| DME/H₂O | 85 | K₂CO₃ | Pd(PPh₃)₄ | Preferred for electron-poor arylboronic acids.[4] |
| Dioxane/H₂O | 100 | LiOᵗBu | Pd(OAc)₂/Ad₂PⁿBu | High yield for exhaustive alkylation of dichloropyridines.[3] |
| DMF | 80-100 | K₃PO₄ | NiCl₂/PPh₃ | Alternative for aryl chlorides. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound and an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle highlighting steps impacted by steric hindrance.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 2,6-Dichlorophenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,6-Dichlorophenylboronic Acid in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
A primary challenge with this compound is its susceptibility to side reactions that consume the starting material and reduce the yield of the desired product.
Initial Checks:
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Reagent Quality: Ensure the this compound, palladium catalyst, ligands, and base are of high purity and have been stored correctly. Boronic acids can degrade over time.
-
Inert Atmosphere: Confirm that the reaction was set up and maintained under a strict inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to catalyst deactivation and promote side reactions.
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Reaction Parameters: Double-check the accuracy of reagent stoichiometry, reaction temperature, and concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound in Suzuki-Miyaura coupling?
The two most prevalent side reactions are protodeboronation and homocoupling .
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to form 1,3-dichlorobenzene. This compound is particularly susceptible to this reaction due to the steric hindrance and electronic effects of the two ortho-chloro substituents. This reaction is often promoted by the presence of a base and water.[1][2]
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Homocoupling: This is the palladium-catalyzed dimerization of the boronic acid to form 2,2',6,6'-tetrachlorobiphenyl. This side reaction is often exacerbated by the presence of oxygen and Pd(II) species in the reaction mixture.[3]
Q2: I am observing a significant amount of 1,3-dichlorobenzene in my reaction mixture. How can I minimize protodeboronation?
Minimizing protodeboronation is critical for improving the yield of your desired product. Here are several strategies:
-
Choice of Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases. The selection of the base can have a significant impact on minimizing this side reaction.
| Base | General Recommendation |
| Strong Bases (e.g., NaOH, LiOH) | Generally not recommended due to increased rates of protodeboronation. |
| Weaker Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Often a better choice to suppress protodeboronation.[4] |
| Fluoride Sources (e.g., KF, CsF) | Can be effective, particularly in anhydrous conditions. |
-
Use of More Stable Boronic Acid Derivatives: To circumvent the instability of the boronic acid, consider using a more stable derivative that slowly releases the active boronic acid in situ. This keeps the concentration of the sensitive boronic acid low, thus reducing the rate of protodeboronation.
| Boronic Acid Derivative | Key Features |
| Pinacol Esters | More stable than the corresponding boronic acids. |
| MIDA Boronates | Exceptionally stable and can be used in sequential couplings.[5] |
| Trifluoroborate Salts (BF₃K) | Crystalline, air- and water-stable solids that are less prone to protodeboronation.[5] |
| Diethanolamine Adducts | Form stable, crystalline solids that can be used directly in the coupling reaction. |
Q3: My reaction is producing a significant amount of 2,2',6,6'-tetrachlorobiphenyl. How can I prevent homocoupling?
Homocoupling can be minimized by carefully controlling the reaction conditions to disfavor the pathways leading to the dimerization of the boronic acid.
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen. This is a critical step as oxygen can promote the formation of Pd(II) species that lead to homocoupling.[3][4][6]
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Palladium Source: Start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the in situ reduction of a Pd(II) precatalyst, which can be inefficient and generate species that promote homocoupling. Alternatively, use modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) that are designed for clean and efficient generation of the active Pd(0) species.[3][4]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can favor the desired cross-coupling pathway over homocoupling.[4]
-
Reaction Temperature: Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can sometimes reduce homocoupling.[6]
Q4: What are the recommended catalyst and ligand systems for coupling the sterically hindered this compound?
Due to the steric hindrance from the two ortho-chloro groups, standard catalyst systems like Pd(PPh₃)₄ are often ineffective. More robust catalyst systems are required to overcome the steric barrier and facilitate the key steps of the catalytic cycle.
| Ligand Class | Specific Examples | Key Advantages for Hindered Substrates |
| Biaryl Phosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium, effective for challenging couplings. |
The choice of palladium precatalyst is also important. Modern palladacycle precatalysts, such as those from the Buchwald group, are often more effective than traditional sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ for challenging substrates.
Experimental Protocols
General Protocol for Minimizing Side Reactions in Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
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Bulky phosphine ligand (e.g., XPhos, if not using a precatalyst with the ligand incorporated)
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Anhydrous weak base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground)
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Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)
-
Anhydrous, degassed water (if using an aqueous solvent system, e.g., Dioxane/H₂O 10:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound pinacol ester, and the finely ground anhydrous base.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for Experimental Setup:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protodeboronation of 2,6-Dichlorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of 2,6-Dichlorophenylboronic acid during chemical reactions, particularly Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1,3-dichlorobenzene, consuming the starting material and reducing the yield of the desired coupled product. The electron-withdrawing nature of the two chlorine atoms ortho to the boronic acid group makes this compound particularly susceptible to protodeboronation, especially under basic conditions commonly used in Suzuki-Miyaura coupling reactions.[2][3]
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
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High pH (Basic Conditions): The reaction is often fastest at high pH. Base-catalyzed protodeboronation proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[4]
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Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation relative to the desired coupling reaction.
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Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
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Inefficient Catalytic System: If the desired coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.
Q3: How can I tell if my this compound is undergoing protodeboronation?
A3: The most common indicator of protodeboronation is the detection of 1,3-dichlorobenzene as a significant byproduct in your reaction mixture, which can be identified using techniques such as GC-MS or LC-MS. A lower than expected yield of your desired product is another strong indicator.
Q4: Are boronic esters, like pinacol esters, of this compound more stable?
A4: Yes, converting this compound to its corresponding boronic ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can significantly increase its stability and reduce the rate of protodeboronation.[1][5] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the undesired side reaction.[1][6]
Troubleshooting Guide
This guide is designed to help you troubleshoot and prevent the protodeboronation of this compound in your experiments.
Problem: Low yield of desired product and significant formation of 1,3-dichlorobenzene.
Click to expand troubleshooting steps
1. Modify Reaction Conditions
-
Base Selection: Strong bases can accelerate protodeboronation. Switch to a weaker, non-hydroxide base.
-
Temperature: High temperatures can favor protodeboronation. Attempt the reaction at a lower temperature.
-
Solvent: Ensure anhydrous conditions, as water is a proton source for protodeboronation.
2. Use a Stabilized Boronic Acid Derivative
-
If modifying reaction conditions is not sufficient, convert the this compound to a more stable ester derivative.
3. Optimize the Catalytic System
-
A highly active catalyst can promote the desired coupling to outcompete protodeboronation.
Data Summary
The following table summarizes the key factors influencing protodeboronation and the recommended strategies to mitigate it.
| Factor | Influence on Protodeboronation | Recommended Mitigation Strategy |
| Base | Stronger bases increase the rate. | Use weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. |
| Temperature | Higher temperatures increase the rate. | Conduct the reaction at the lowest effective temperature. |
| Water | Acts as a proton source, promoting the reaction. | Use anhydrous solvents and reagents. |
| Boronic Acid Form | Free boronic acid is highly susceptible. | Convert to a more stable ester (e.g., pinacol, MIDA). |
| Catalyst Activity | A slow coupling reaction allows more time for protodeboronation. | Use a highly active catalyst/ligand system to accelerate the desired reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol provides a starting point for the Suzuki-Miyaura coupling of the more stable pinacol ester of this compound.
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., aryl bromide or chloride)
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Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
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Ligand (e.g., SPhos, XPhos)
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Anhydrous base (e.g., K₃PO₄)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and ligand (e.g., 4 mol% SPhos).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Suzuki Coupling Products from 2,6-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Suzuki coupling products derived from the sterically hindered 2,6-dichlorophenylboronic acid. Due to the ortho-disubstitution, unique challenges can arise during product isolation and purification. This guide offers detailed protocols and data to address these specific issues.
Troubleshooting Guide
This section addresses common problems encountered during the purification of Suzuki coupling products of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low isolated yield after work-up | 1. Incomplete reaction due to steric hindrance. 2. Product loss during aqueous extraction, especially if the product has some water solubility. 3. Formation of palladium black, which can adsorb the product. | 1. Monitor the reaction closely by TLC or LC-MS to ensure completion. Consider using more robust catalysts like those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are effective for sterically demanding couplings. 2. Minimize the volume of aqueous washes. If product solubility is a concern, back-extract the aqueous layers with the organic solvent. 3. After the reaction, dilute the mixture with the extraction solvent and filter through a pad of Celite to remove palladium black before proceeding with the aqueous work-up. |
| Difficulty in removing unreacted this compound | 1. The acidic nature of the boronic acid can make it challenging to separate from neutral or acidic products. 2. Inefficient extraction of the corresponding boronate salt into the aqueous phase. | 1. Perform a basic aqueous wash using 1-2 M NaOH or K₂CO₃ solution. This converts the boronic acid to its water-soluble boronate salt, facilitating its removal into the aqueous layer. 2. Ensure vigorous stirring during the basic wash to maximize partitioning. Repeat the basic wash if necessary. |
| Presence of a persistent impurity with a similar polarity to the product | 1. Formation of a homocoupled byproduct of this compound. 2. Dehalogenation of the starting aryl halide. | 1. Optimize reaction conditions to minimize homocoupling, such as ensuring rigorous exclusion of oxygen. For purification, meticulous flash column chromatography with a shallow solvent gradient is often effective. 2. Dehalogenation can be minimized by careful selection of the palladium catalyst and base. Purification can be achieved through careful column chromatography or recrystallization. |
| Product "oiling out" during recrystallization | 1. The presence of impurities is inhibiting crystallization. 2. The chosen solvent system is not optimal. 3. The product may be an oil at room temperature. | 1. First, attempt to purify the product further by flash column chromatography to remove impurities and then re-attempt crystallization. 2. Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble when hot and insoluble when cold. Common systems include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/dichloromethane. 3. If the product is inherently an oil, purification by chromatography is the most suitable method. |
| Residual palladium catalyst in the final product | 1. Inefficient removal of homogeneous or heterogeneous palladium catalysts. | 1. For heterogeneous catalysts, ensure thorough filtration through Celite. For homogeneous catalysts, consider using metal scavengers (e.g., functionalized silica gels) which bind to the palladium, allowing for its removal by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki coupling reaction using this compound?
A standard aqueous work-up is the crucial first step to remove the bulk of inorganic salts and water-soluble impurities. A typical procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and any precipitated salts.
-
Transfer the filtrate to a separatory funnel and wash with water or brine.
-
To remove unreacted this compound, perform a wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). This converts the boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Q2: How can I effectively remove the homocoupled byproduct of this compound?
The homocoupled byproduct often has a polarity similar to the desired product, making separation challenging. The most effective method is typically flash column chromatography using a shallow solvent gradient. It is crucial to first identify a solvent system that provides good separation by thin-layer chromatography (TLC) before attempting the column.
Q3: What are the recommended solvent systems for flash column chromatography of these products?
The choice of solvent system depends on the polarity of your specific product. Here are some general recommendations:
| Product Polarity | Recommended Solvent System(s) |
| Non-polar | Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1) |
| Moderately Polar | Hexanes/Ethyl Acetate (e.g., 4:1 to 1:1), Dichloromethane |
| Polar | Dichloromethane/Methanol (e.g., 99:1 to 95:5) |
Q4: What are some suitable solvent systems for recrystallizing products derived from this compound?
Finding the right recrystallization solvent often requires some experimentation. A good starting point is to test the solubility of your crude product in various solvents at room temperature and upon heating. Some commonly successful solvents and solvent pairs include:
| Solvent/Solvent System | Comments |
| Ethanol | A good general-purpose solvent for many organic compounds. |
| Hexanes/Ethyl Acetate | A versatile system where the ratio can be adjusted to achieve optimal solubility. |
| Hexanes/Dichloromethane | Another useful solvent pair for compounds of moderate polarity. |
| Toluene | Can be effective for less polar, aromatic compounds. |
Q5: Why is it important to remove residual palladium, and how can I quantify it?
For pharmaceutical applications, removing palladium to parts-per-million (ppm) levels is critical due to its potential toxicity and to meet regulatory requirements. The most common method for quantifying residual palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Experimental Protocols
Protocol 1: General Work-up and Purification by Flash Chromatography
-
Reaction Quenching and Filtration: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Dilute the mixture with 5-10 volumes of ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
1 M NaOH solution (2 x 50 mL) to remove unreacted this compound.
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Flash Chromatography: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system for a moderately polar biaryl product would be a gradient of 5% to 20% ethyl acetate in hexanes.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Technical Support Center: Catalyst Deactivation in 2,6-Dichlorophenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 2,6-dichlorophenylboronic acid.
Troubleshooting Guide
This guide addresses common issues observed during the coupling of this compound, a sterically hindered substrate known to present unique challenges.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has degraded.[1] | • Use a Pd(0) source directly: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. • Optimize Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which promote the formation of highly reactive monoligated Pd(0) species.[2] • Ensure Rigorous Inert Atmosphere: Deoxygenate all solvents and reagents thoroughly to prevent oxidation of the Pd(0) catalyst.[1] |
| 2. Inefficient Transmetalation: The sterically hindered 2,6-dichloro-substituted boronic acid slows down the transfer of the aryl group to the palladium center. | • Choice of Base: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, consider stronger bases like potassium tert-butoxide (t-BuOK).[2] • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) can be beneficial, as water can aid in the activation of the boronic acid with certain bases.[2] | |
| 3. Catalyst Deactivation (Palladium Black): The active catalyst aggregates into inactive palladium black.[3] | • Ligand Selection: Bulky biarylphosphine ligands can stabilize the palladium nanoparticles and prevent aggregation.[4] • Lower Reaction Temperature: If possible, reducing the reaction temperature can slow down the rate of catalyst decomposition. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1] | • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1] |
| Inefficient Reduction of Pd(II): If a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can lead to side reactions, including homocoupling. | • Use a Pd(0) Source: Starting with a Pd(0) catalyst can mitigate this issue.[1] | |
| Protodeboronation (Loss of Boronic Acid Moiety) | Presence of Protic Solvents/Impurities: The boronic acid can be cleaved by protons, especially at elevated temperatures. | • Use Anhydrous Solvents: Ensure solvents are thoroughly dried before use. • Use a Milder Base: If the reaction conditions allow, a weaker base might reduce the rate of protodeboronation. • Use Boronic Esters: Consider converting the boronic acid to a more stable derivative like a pinacol ester. |
Frequently Asked Questions (FAQs)
Q1: Why are couplings with this compound so challenging?
A1: The two chlorine atoms in the ortho positions create significant steric hindrance around the boron center. This steric bulk impedes key steps in the Suzuki-Miyaura catalytic cycle, namely the transmetalation and reductive elimination steps, leading to slower reaction rates and increased potential for catalyst deactivation.[2]
Q2: What type of palladium catalyst and ligand combination is most effective for this type of coupling?
A2: For sterically hindered substrates like this compound, palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are generally the most effective. Examples include:
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Ligands: XPhos, SPhos, RuPhos, and other Buchwald-type ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species necessary for the oxidative addition of the aryl halide and also accelerate the reductive elimination step.[2]
-
Palladium Sources: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used precatalysts that form the active Pd(0) species in situ.
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in activating the boronic acid for transmetalation. For hindered boronic acids, a moderately strong base is often required to form the boronate species, which is more nucleophilic and reactive towards the palladium center. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices. In some cases, a small amount of water can be beneficial when using these bases.[2]
Q4: What are the primary pathways for catalyst deactivation in these reactions?
A4: The main deactivation pathways include:
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Formation of Palladium Black: Agglomeration of palladium nanoparticles into inactive bulk palladium metal. This is often irreversible.[3][4]
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Ligand Degradation: At elevated temperatures, phosphine ligands can undergo degradation, leading to loss of the active catalytic species.
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Oxidation of Pd(0): The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by residual oxygen or other oxidants in the reaction mixture.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of sterically hindered aryl chlorides, which are analogous to couplings involving this compound.
Table 1: Effect of Different Bases on Yield
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | K₃PO₄ (2.0) | Dioxane/H₂O | Pd(OAc)₂ / Ad₂PⁿBu | 100 | 18 | 48 |
| 2 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Cs₂CO₃ (2.0) | Dioxane/H₂O | Pd(OAc)₂ / Ad₂PⁿBu | 100 | 18 | 55 |
| 3 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | LiOᵗBu (2.3) | Dioxane/H₂O | Pd(OAc)₂ / Ad₂PⁿBu | 100 | 18 | 94 |
Data adapted from a study on the coupling of 2,6-dichloropyridine, a sterically similar substrate.
Table 2: Comparison of Different Ligands
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst System (2 mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | Pd(OAc)₂ / PPh₃ | 100 | 24 | <5 |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | Pd(OAc)₂ / PCy₃ | 100 | 24 | 20 |
| 3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | Pd(OAc)₂ / XPhos | 100 | 24 | 98 |
| 4 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | Pd(OAc)₂ / SPhos | 100 | 24 | 97 |
This table illustrates the significant impact of bulky biarylphosphine ligands on the yield of couplings involving deactivated aryl chlorides.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide with this compound:
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Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common pathways for palladium catalyst deactivation in Suzuki-Miyaura couplings.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Homocoupling of 2,6-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of homocoupling of 2,6-dichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling of boronic acids, leading to the formation of symmetrical biaryls (in this case, 2,2',6,6'-tetrachloro-1,1'-biphenyl), is a common side reaction in Suzuki-Miyaura coupling. This side reaction consumes the starting material and complicates the purification of the desired cross-coupled product. The sterically hindered nature of this compound can exacerbate this issue. Use this guide to diagnose and resolve excessive homocoupling in your experiments.
Primary Causes of Homocoupling
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Oxygen-Mediated Homocoupling: The presence of atmospheric oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.
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Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can directly react with the boronic acid to form the homocoupled byproduct and the active Pd(0) species. This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Troubleshooting Workflow
The following workflow provides a systematic approach to identifying and mitigating the root causes of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control to minimize homocoupling of this compound?
A1: The two most critical factors are rigorous exclusion of oxygen and the choice of an appropriate palladium catalyst system (precatalyst and ligand). Due to the steric hindrance of this compound, using a catalyst system that promotes rapid oxidative addition and reductive elimination is key to favoring the desired cross-coupling pathway over homocoupling.
Q2: How does the choice of palladium source impact homocoupling?
A2: Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid in a non-catalytic manner to produce the homocoupled dimer and Pd(0). While this initiates the catalytic cycle, it also contributes to the formation of the undesired byproduct. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, or a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that rapidly generates the active Pd(0) species can mitigate this initial burst of homocoupling.
Q3: Which ligands are recommended for coupling with the sterically hindered this compound?
A3: For sterically demanding substrates, bulky and electron-rich monophosphine ligands are generally preferred. These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and they accelerate the rate-determining reductive elimination step. This increased rate of the desired catalytic cycle can outcompete the homocoupling side reaction. Ligands from the Buchwald family, such as SPhos and XPhos, are often excellent choices.
Q4: What is the influence of the base on the homocoupling of this compound?
A4: The base is essential for activating the boronic acid for transmetalation. However, very strong bases or high concentrations of base can sometimes promote side reactions. For sterically hindered couplings, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. It is advisable to screen a few different bases to find the optimal conditions for your specific substrate pairing.
Q5: How do solvent and temperature affect the degree of homocoupling?
A5: Aprotic solvents such as dioxane, toluene, and THF are commonly used in Suzuki-Miyaura reactions and can help minimize homocoupling. The addition of water is often necessary to solubilize the base, but an excess of water can sometimes promote homocoupling. Temperature is a critical parameter to optimize. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. It is recommended to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct. The data is compiled from studies on sterically hindered arylboronic acids and serves as a guide for optimizing reactions with this compound.
Table 1: Effect of Palladium Catalyst and Ligand on a Sterically Hindered Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 45 | 30 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | <5 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 82 | <5 |
| Pd₂(dba)₃ (1) | None | K₃PO₄ | Dioxane/H₂O | 100 | 60 | 20 |
| SPhos-Pd-G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 92 | <2 |
Note: Yields are representative and can vary based on the specific aryl halide used.
Table 2: Effect of Base on a Sterically Hindered Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂/SPhos | NaOH (2.0) | Dioxane/H₂O | 100 | 65 | 15 |
| Pd(OAc)₂/SPhos | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 78 | 8 |
| Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85 | <5 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 88 | <5 |
Note: Yields are representative and can vary based on the specific aryl halide and catalyst system.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
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In a separate vial, weigh the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium precatalyst to the Schlenk flask under a positive flow of inert gas.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) to the flask via syringe.
Degassing the Solvent:
To degas the solvent, use one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle at least three times.
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
Reaction and Workup:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts related to managing the homocoupling of this compound.
Technical Support Center: Enhancing the Reactivity of 2,6-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2,6-dichlorophenylboronic acid. The inherent low reactivity of this substrate, due to the electronic and steric effects of the ortho-chloro substituents, often leads to low product yields. This guide offers insights into optimizing reaction conditions to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield in my Suzuki-Maiyaura coupling reaction with this compound. What are the primary reasons for this?
A1: The low reactivity of this compound is primarily due to:
-
Steric Hindrance: The two chlorine atoms in the ortho positions physically obstruct the approach of the palladium catalyst to the boron center, which is a critical step in the transmetalation phase of the catalytic cycle.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms deactivates the boronic acid, making it a less effective nucleophile in the coupling reaction.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and a base. Sterically hindered boronic acids can be more susceptible to this side reaction.[1]
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Homocoupling: The self-coupling of the boronic acid can also occur as a competing reaction.
Q2: How can I improve the yield of my reaction? What are the most critical parameters to optimize?
A2: Optimizing the following components is critical for achieving high yields:
-
Catalyst and Ligand Selection: This is the most crucial factor. Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the palladium catalyst and facilitate the challenging oxidative addition and reductive elimination steps.
-
Choice of Base: The base plays a vital role in activating the boronic acid. A careful selection is necessary to promote the desired reaction without favoring side reactions.
-
Solvent System: The polarity and composition of the solvent can significantly influence the reaction rate and yield.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.
Below is a troubleshooting workflow to address low yields:
Q3: Which specific catalyst systems are recommended for coupling this compound?
A3: For sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective.[2] These ligands promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step. N-Heterocyclic Carbene (NHC) ligands have also shown promise.
Q4: What is the role of the base in the Suzuki-Miyaura coupling, and which ones are most effective for this substrate?
A4: The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step. For sterically hindered boronic acids, stronger bases are often required.
-
Potassium Phosphate (K₃PO₄): This is a commonly used and often effective base for challenging Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): This base can be more effective than potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which can enhance the rate of reaction.[3][4][5]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions of substrates similar to this compound, illustrating the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O | 70-80 | 18-22 | 80 |
| 3-chloro-1,2,4-benzotriazine 1-oxide | 4-cyanophenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O (3:1) | 110 | 24 | 64 |
| 3-bromo-1,2,4-benzotriazine 1-oxide | 4-bromophenylboronic acid | Pd(OAc)₂ (5) | PCy₃ (10) | Cs₂CO₃ | Toluene | 110 | 24 | 72 |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 0.25 | 80 |
Note: This data is compiled from various sources for illustrative purposes and reaction conditions should be optimized for each specific substrate pairing.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
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Aryl bromide (1.0 equiv)
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This compound (1.2-1.5 equiv)
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Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene with 10% v/v water)
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Schlenk flask or sealed reaction vial
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Magnetic stir bar
Procedure:
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Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered base.
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
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Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
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Solvent Addition: Add the degassed solvent system via syringe.
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Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship for Catalyst Selection
This diagram outlines the decision-making process for selecting an appropriate catalyst system for sterically hindered substrates.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions with 2,6-Dichlorophenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dichlorophenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving the sterically hindered this compound.
Q1: My Suzuki-Miyaura reaction has a very low or no yield. What are the first things to check?
A1: Low conversion when using a sterically hindered boronic acid like this compound is a common challenge.[1] The issue often stems from the difficulty of the key steps in the catalytic cycle due to steric hindrance.[1][2]
Potential Causes & Troubleshooting Steps:
-
Catalyst and Ligand Choice: This is a critical factor. Standard catalysts may be ineffective for hindered substrates.[2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the formation of a highly reactive palladium(0) species and can accelerate the oxidative addition and reductive elimination steps.[1]
-
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Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Oxygen can also deactivate the catalyst, so ensuring an inert atmosphere is crucial.[3][4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the outcome.[2]
-
Recommendation: More forcing conditions may be necessary.[1] Increase the reaction temperature, as this can help overcome the activation energy barrier.[5] For base selection, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective in challenging couplings.[5]
-
Q2: I'm observing a significant amount of protodeboronation (C-B bond cleavage). How can I prevent this?
A2: Protodeboronation, where the boronic acid group is replaced by a hydrogen atom, is a common side reaction, especially in the presence of aqueous bases.[2][5]
Potential Causes & Troubleshooting Steps:
-
Reaction with Base and Water: The combination of a strong base and water can promote the cleavage of the C-B bond.[2]
-
Recommendation 1: If the reaction chemistry allows, use anhydrous conditions to minimize protodeboronation.[2]
-
Recommendation 2: Switch to a more stable boronic acid derivative. Boronic acid pinacol esters or potassium trifluoroborate salts are generally less prone to this side reaction.[5] Air-stable MIDA boronates have also been shown to be effective alternatives that slowly release the boronic acid under the reaction conditions, minimizing decomposition.[6]
-
Q3: My product is contaminated with a homocoupled byproduct (a biaryl of this compound). What causes this and how can it be minimized?
A3: Homocoupling is the self-coupling of the boronic acid. This side reaction is often promoted by the presence of oxygen or by Pd(II) species that are not efficiently reduced to the active Pd(0) state.[5]
Troubleshooting Steps:
-
Ensure Thorough Degassing: Oxygen is a common culprit. Use robust degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]
-
Catalyst Choice: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system to minimize the concentration of Pd(II) species that can promote homocoupling.[5]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via syringe pump can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous workup procedure for a Suzuki-Miyaura reaction?
A1: A standard extractive workup is used to separate the desired organic product from inorganic salts, water-soluble reagents, and polar byproducts.
General Protocol:
-
Cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate.[1][3]
-
Wash the organic layer sequentially with water and then with brine (a saturated aqueous solution of NaCl).[1][3] The water wash removes the bulk of inorganic salts and water-soluble impurities, while the brine wash helps to break up emulsions and further remove water from the organic layer.[7]
-
Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][7]
-
Filter off the drying agent.[1]
-
Concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[1][3]
-
The crude product can then be further purified, typically by flash column chromatography.[1][3]
Q2: How can I effectively remove boron-containing impurities from my crude product?
A2: Boronic acids and their byproducts can sometimes be difficult to remove completely with a simple aqueous wash. A common and effective technique involves co-evaporation with methanol.[8][9]
Protocol for Boron Residue Removal:
-
After the initial workup, concentrate the crude product.
-
Add methanol (MeOH) to the residue and concentrate the mixture again under reduced pressure.
-
This process converts boron-containing residues into volatile trimethyl borate ((MeO)₃B), which is removed with the solvent.[8][9]
-
Repeat this procedure several times (typically 2-3 times) to ensure complete removal of boron impurities.[9]
Q3: An emulsion formed during my aqueous extraction. How can I resolve it?
A3: Emulsions are a common problem during the workup of reaction mixtures. They are colloidal suspensions of one liquid in another and can make layer separation difficult or impossible.[9]
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for some time (10-30 minutes) to see if the layers separate on their own.[9]
-
Add Brine: Add a saturated aqueous solution of NaCl (brine), or even solid NaCl, to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which often helps to break up the emulsion.[9]
-
Dilute the Organic Layer: Adding more of the organic extraction solvent can sometimes resolve the emulsion.[9]
-
Filter: As a last resort, filter the entire emulsified mixture through a pad of Celite. This can often break the emulsion and allow the layers to be separated.[9]
Q4: What are the best practices for setting up a Suzuki reaction with a sterically hindered boronic acid to ensure a successful workup?
A4: A successful workup begins with a well-planned reaction. The table below summarizes key parameter considerations for improving outcomes with sterically hindered substrates.
| Parameter | Recommendation | Rationale | Citation |
| Catalyst System | Use a high-activity system, such as a Pd(0) source or a Pd(II) precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). | Steric hindrance slows down the catalytic cycle. Highly active catalysts are needed to achieve reasonable reaction rates and yields. | [1][2] |
| Base | Screen strong, non-nucleophilic bases. K₃PO₄ and Cs₂CO₃ are often effective choices. | A strong base is required to activate the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step. | [5] |
| Solvent | Use anhydrous, degassed solvents. Common systems include Dioxane/H₂O or Toluene/H₂O. | Degassing removes oxygen, which can lead to catalyst deactivation and homocoupling. Water is often required for base activity. | [1][2][5] |
| Boronic Acid Form | If protodeboronation is an issue, consider using a more stable derivative like a pinacol ester, trifluoroborate salt, or MIDA boronate. | These derivatives are more stable to aqueous basic conditions and can reduce the rate of the protodeboronation side reaction. | [5][6] |
Visualized Workflows
The following diagrams illustrate key decision-making and procedural workflows relevant to reactions with this compound.
Caption: General troubleshooting workflow for low-yield reactions.[3]
Caption: Standard aqueous workup and extraction workflow.
Caption: Decision logic for minimizing common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Workup [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
Validating Suzuki-Miyaura Coupling Products: A Comparative NMR Analysis of 2,6-Dichlorophenylboronic Acid Derivatives
For researchers in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, pivotal in the creation of complex molecules, including active pharmaceutical ingredients. The validation of the resulting biaryl structures is a critical step, ensuring the desired compound has been synthesized. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, offering detailed structural elucidation. This guide provides a comparative analysis of the NMR data for the coupling product of 2,6-dichlorophenylboronic acid with 4-bromoanisole against a simpler, non-chlorinated analogue, supported by detailed experimental protocols.
The presence of the two chlorine atoms in the this compound significantly influences the electronic environment of the resulting biaryl product, leading to characteristic shifts in the NMR spectrum compared to its non-halogenated counterpart. This comparative guide will delve into these differences, providing researchers with a clear understanding of what to expect during the validation of these complex structures.
Comparative NMR Data Analysis
To illustrate the impact of the dichloro-substitution on the NMR spectra, we compare the ¹H and ¹³C NMR data of 2',6'-dichloro-4-methoxy-1,1'-biphenyl with that of 4-methoxy-1,1'-biphenyl. The former is the product of the Suzuki-Miyaura coupling between this compound and 4-bromoanisole, while the latter results from the coupling of phenylboronic acid with 4-bromoanisole.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 2',6'-dichloro-4-methoxy-1,1'-biphenyl | 4-methoxy-1,1'-biphenyl [1][2] |
| OCH₃ | 3.87 ppm (s, 3H) | 3.85 ppm (s, 3H) |
| H-2, H-6 | 7.28 ppm (d, J=8.8 Hz, 2H) | 7.55 ppm (d, J=8.8 Hz, 2H) |
| H-3, H-5 | 6.99 ppm (d, J=8.8 Hz, 2H) | 6.98 ppm (d, J=8.8 Hz, 2H) |
| H-3', H-5' | 7.33 ppm (d, J=8.1 Hz, 2H) | 7.55 ppm (d, J=8.8 Hz, 2H) |
| H-4' | 7.21 ppm (t, J=8.1 Hz, 1H) | 7.40 ppm (t, J=7.4 Hz, 2H), 7.33 ppm (t, J=7.4 Hz, 1H) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | 2',6'-dichloro-4-methoxy-1,1'-biphenyl | 4-methoxy-1,1'-biphenyl [1] |
| OCH₃ | 55.4 | 55.4 |
| C-1 | 131.2 | 133.8 |
| C-2, C-6 | 130.6 | 128.2 |
| C-3, C-5 | 114.5 | 114.2 |
| C-4 | 159.9 | 159.1 |
| C-1' | 138.7 | 140.8 |
| C-2', C-6' | 135.2 | 128.8 |
| C-3', C-5' | 128.3 | 126.7 |
| C-4' | 129.5 | 126.8 |
The data clearly shows that the electron-withdrawing nature of the chlorine atoms in 2',6'-dichloro-4-methoxy-1,1'-biphenyl causes a downfield shift of the protons on the methoxy-substituted ring (H-2, H-6) compared to the non-chlorinated analogue. The steric hindrance from the ortho-chlorine atoms also plays a role in the observed chemical shifts.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful synthesis and subsequent validation of coupling products.
Protocol 1: Synthesis of 2',6'-dichloro-4-methoxy-1,1'-biphenyl
-
Reactants:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
-
Solvent:
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene and water via syringe.
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 4-methoxy-1,1'-biphenyl (Alternative Product)
-
Reactants:
-
Phenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
2M Sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
-
Solvent:
-
Toluene (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromoanisole and phenylboronic acid in toluene.
-
Add the 2M Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the mixture under an argon atmosphere.
-
Heat the reaction to 90 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Visualizing the Workflow and Validation Logic
To further clarify the experimental and validation processes, the following diagrams are provided.
References
A Comparative Analysis of the Reactivity of 2,6-Dichlorophenylboronic Acid and 2,4-Dichlorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the construction of complex biaryl scaffolds integral to drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The choice of the boronic acid coupling partner is critical, as its structure profoundly influences reaction efficiency, yield, and scope. This guide provides an objective comparison of the reactivity of two commonly employed dichlorinated phenylboronic acid isomers: 2,6-dichlorophenylboronic acid and 2,4-dichlorophenylboronic acid. This analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a combination of steric and electronic factors. These factors significantly impact the key transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Steric Hindrance: The spatial arrangement of substituents near the boronic acid group can impede the approach of the palladium complex, thereby slowing down the reaction. This effect is particularly pronounced with ortho-substituents.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring alters the nucleophilicity of the carbon atom attached to the boron. Electron-withdrawing groups generally decrease the nucleophilicity of the aryl group, which can affect the rate of transmetalation.
Comparing this compound and 2,4-Dichlorophenylboronic Acid
This compound: This isomer is characterized by the presence of two chlorine atoms in the ortho positions relative to the boronic acid group. This substitution pattern introduces significant steric bulk around the reaction center. This steric hindrance is expected to be the dominant factor governing its reactivity, often leading to lower reaction rates and yields compared to less hindered boronic acids.[1] To achieve successful coupling with this substrate, more forcing reaction conditions, such as higher temperatures, extended reaction times, and the use of specialized bulky phosphine ligands, are often necessary to overcome the steric barrier.[1]
2,4-Dichlorophenylboronic Acid: In this isomer, one chlorine atom is in the ortho position, and the other is in the para position. While there is still a degree of steric hindrance from the ortho-chlorine, it is considerably less than in the 2,6-dichloro isomer. The electronic effects of the two chlorine atoms, being electron-withdrawing, will decrease the nucleophilicity of the phenyl ring. However, the less sterically encumbered nature of the boronic acid group generally allows for more efficient participation in the Suzuki-Miyaura coupling cycle compared to its 2,6-disubstituted counterpart.
Based on these principles, a general reactivity trend can be predicted: 2,4-dichlorophenylboronic acid is expected to be more reactive than this compound in Suzuki-Miyaura coupling reactions, primarily due to the significantly reduced steric hindrance in the former.
Data Presentation
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | Benchchem |
| 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Benchchem |
| 2,6-Dimethylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 60 | Benchchem |
| 4-Chlorophenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 85 | [2] |
| 2-Chlorophenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 78 | [2] |
Note: The data presented is a compilation from different sources for illustrative purposes and does not represent a direct side-by-side comparison under identical conditions.
The trend observed with methyl-substituted phenylboronic acids clearly demonstrates the impact of increasing ortho-substitution and steric hindrance on the reaction yield. A similar, and likely more pronounced, trend would be expected for the more sterically demanding and electron-withdrawing chlorine substituents.
Experimental Protocols
To conduct a direct comparative study of the reactivity of this compound and 2,4-dichlorophenylboronic acid, the following experimental protocol for a Suzuki-Miyaura cross-coupling reaction can be employed.
Objective: To compare the reaction yield of this compound and 2,4-dichlorophenylboronic acid in a Suzuki-Miyaura coupling reaction with a common aryl halide under identical conditions.
Materials:
-
This compound
-
2,4-Dichlorophenylboronic acid
-
4-Bromoanisole (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical equipment (TLC, GC-MS, or LC-MS)
Procedure:
-
Reaction Setup: In two separate flame-dried Schlenk flasks under an inert atmosphere, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Reagent Addition: To one flask, add this compound (1.2 mmol). To the second flask, add 2,4-dichlorophenylboronic acid (1.2 mmol).
-
To each flask, add the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 5:1 ratio, 6 mL total volume) to each flask.
-
Reaction Execution: Stir the reaction mixtures vigorously at a controlled temperature (e.g., 100 °C).
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking small aliquots and analyzing them by a suitable technique (TLC, GC-MS, or LC-MS) to determine the consumption of starting materials and the formation of the product.
-
Work-up: Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude products by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate). Characterize the purified products by NMR spectroscopy and mass spectrometry to confirm their identity and purity.
-
Data Analysis: Compare the isolated yields of the desired biaryl product from both reactions. If monitored over time, plot the product formation versus time to compare the initial reaction rates.
Visualizations
Experimental Workflow
References
A Comparative Guide to Spectroscopic Analysis of Byproducts in 2,6-Dichlorophenylboronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the purity of reagents and the characterization of reaction outcomes are paramount. 2,6-Dichlorophenylboronic acid is a valuable building block, but its use is often accompanied by the formation of key byproducts that can complicate purification and impact the yield and purity of the final product. This guide provides an objective comparison of spectroscopic methods for the identification and quantification of common byproducts in reactions involving this compound, supported by experimental data and detailed protocols.
Common Byproducts and Their Formation
Reactions with this compound, especially under Suzuki-Miyaura conditions, are prone to two major side reactions: protodeboronation and homocoupling.
-
Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] In this case, the byproduct is 1,3-Dichlorobenzene . This reaction is often promoted by aqueous, basic conditions, or elevated temperatures.
-
Homocoupling: The palladium catalyst can facilitate the dimerization of the boronic acid, leading to a biaryl impurity. This process yields 2,6,2',6'-Tetrachlorobiphenyl .
The effective identification and quantification of these byproducts are crucial for reaction optimization and quality control.
Comparison of Analytical Techniques
The primary techniques for analyzing the complex mixtures resulting from these reactions are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data of Key Byproducts
The following tables summarize key spectroscopic data for the unambiguous identification of the primary byproducts.
Table 1: NMR Spectroscopic Data for Byproducts
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| 1,3-Dichlorobenzene | ¹H | ~7.48 (t), ~7.29 (m), ~7.12 (m) | Triplet, Multiplet |
| ¹³C | ~135.0, ~130.5, ~128.5, ~126.5 | 4 distinct signals | |
| 2,6,2',6'-Tetrachlorobiphenyl | ¹H | ~7.2-7.5 | Multiplet |
| ¹³C | Not readily available, complex | - |
Note: NMR chemical shifts can vary slightly based on the solvent and concentration used. Data is compiled from various sources.[1][3][4][5]
Table 2: Mass Spectrometry Data for Byproducts
| Compound | Ionization Mode | Key m/z Values | Notes |
| 1,3-Dichlorobenzene | EI | 146 (M⁺), 111, 75 | Characteristic isotopic pattern for two chlorine atoms. |
| 2,6,2',6'-Tetrachlorobiphenyl | EI | 290 (M⁺), 254, 220, 184 | Characteristic isotopic pattern for four chlorine atoms.[2][6] |
M⁺ denotes the molecular ion. m/z values correspond to the most abundant isotope.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analysis. The following are standard protocols for the key analytical techniques.
Protocol 1: NMR Spectroscopic Analysis
This protocol is designed for the qualitative and quantitative analysis of a reaction mixture.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Key parameters: spectral width ~16 ppm, acquisition time ~3-4 seconds, relaxation delay 5 seconds for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for the starting material, desired product, and byproducts (1,3-dichlorobenzene and 2,6,2',6'-tetrachlorobiphenyl) based on the data in Table 1.
-
Quantify the relative amounts by integrating the respective signals and comparing them to the internal standard.
-
Protocol 2: GC-MS Analysis
This protocol is highly effective for separating and identifying volatile components of the reaction mixture.
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
GC System: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS System: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to the byproducts by comparing their retention times and mass spectra with reference data (Table 2) and libraries.[7]
-
Relative quantification can be performed based on the peak areas in the total ion chromatogram (TIC).
-
Protocol 3: HPLC-UV Analysis
This method is suitable for monitoring reaction progress and quantifying non-volatile components.
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Data Analysis:
-
Quantify the components using an external standard calibration curve for this compound and any available byproduct standards.[8]
-
Visualizing the Workflow and Logic
Diagrams created using DOT language help to clarify the analytical workflow and the relationships between potential byproducts and reaction conditions.
Caption: General workflow for byproduct analysis.
Caption: Logic of byproduct formation pathways.
Conclusion
The choice of analytical technique for studying byproducts in this compound reactions depends on the specific goals of the analysis. NMR spectroscopy offers unparalleled structural information for unambiguous identification. GC-MS provides excellent separation and sensitivity for volatile byproducts like 1,3-dichlorobenzene. HPLC-UV is a robust tool for routine reaction monitoring and quantification of all UV-active species. By employing a combination of these techniques and following structured experimental protocols, researchers can effectively identify, quantify, and ultimately minimize the formation of undesirable byproducts, leading to more efficient and cleaner chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]
- 6. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Guide to Alternative Reagents for Hindered Suzuki-Miyaura Couplings: Beyond 2,6-Dichlorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the synthesis of sterically hindered biaryls is a persistent challenge. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, but its efficiency can be dramatically reduced when sterically demanding coupling partners are involved. 2,6-Dichlorophenylboronic acid is a common reagent for introducing a hindered phenyl group, but its performance can be substrate-dependent, and in some cases, alternative reagents may offer superior yields or milder reaction conditions. This guide provides an objective comparison of alternative reagents to this compound for hindered couplings, supported by experimental data.
The primary challenge in coupling sterically hindered reagents lies in overcoming the steric clash during the transmetalation and reductive elimination steps of the catalytic cycle. The choice of the organoboron reagent, in conjunction with a suitable catalyst system, is paramount to success. This guide explores several classes of alternative reagents: other sterically hindered boronic acids, stabilized boronic acid derivatives such as MIDA boronates and organotrifluoroborates, and an alternative coupling strategy using Grignard reagents via the Kumada coupling.
Comparative Performance of Hindered Coupling Reagents
The following table summarizes the performance of this compound and its alternatives in hindered Suzuki-Miyaura and Kumada couplings. It is important to note that the reaction conditions are optimized for each specific transformation and are not always directly comparable. However, this data provides valuable insights into the types of catalyst systems and conditions that have proven successful for each class of reagent.
| Boronic Acid/Alternative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 0.25 | 80 |
| 2,4,6-Trimethylphenylboronic Acid | 2,6-Dimethyl-1-chlorobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2,6-Dimethoxyphenylboronic Acid | 7-Chloro-1,2,4-benzotriazine 1-oxide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 72[1] |
| Phenyl MIDA Boronate | 2-Bromonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 40 | 1 | 89[2] |
| Potassium Phenyltrifluoroborate | 2-Chloro-m-xylene | Pd(OAc)₂ / S-Phos | K₂CO₃ | Methanol | 50 | 16 | 92 |
| 2,4,6-Trimethylphenylmagnesium Bromide (Kumada Coupling) | 2,4,6-Trimethylbromobenzene | Pd-PEPPSI-IPentCl | - | THF | 0 | 0.25 | 98 |
Key Observations:
-
Sterically Hindered Boronic Acids: Reagents like 2,4,6-trimethylphenylboronic acid can provide excellent yields in hindered couplings, often requiring highly active palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos.
-
MIDA Boronates: These stabilized boronic acid derivatives can be highly effective, particularly for substrates prone to decomposition. They often allow for high yields under relatively mild conditions.
-
Organotrifluoroborates: Potassium organotrifluoroborates are another class of air- and moisture-stable boronic acid surrogates that can participate in high-yielding couplings of hindered substrates.
-
Kumada Coupling: For cases where the synthesis or use of a boronic acid is problematic, the Kumada coupling of a Grignard reagent offers a powerful alternative. This approach can deliver exceptional yields in very short reaction times, even at low temperatures.
Experimental Protocols
Below are detailed experimental protocols for representative hindered coupling reactions, providing a practical guide for laboratory implementation.
Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride with a Hindered Boronic Acid
This protocol describes the synthesis of a tetra-ortho-substituted biaryl using a palladium catalyst with a bulky biarylphosphine ligand.
Reaction: 2,6-Dimethyl-1-chlorobenzene with 2,4,6-trimethylphenylboronic acid
Materials:
-
2,6-Dimethyl-1-chlorobenzene
-
2,4,6-Trimethylphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,4,6-trimethylphenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and SPhos (0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and 2,6-dimethyl-1-chlorobenzene (1.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol demonstrates the use of a stable MIDA boronate for a hindered coupling in an aqueous solvent system.[2]
Reaction: 2-Bromonaphthalene with Phenyl MIDA boronate
Materials:
-
2-Bromonaphthalene
-
Phenyl MIDA boronate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
In a vial, combine 2-bromonaphthalene (0.1 mmol), phenyl MIDA boronate (0.15 mmol), Pd(OAc)₂ (0.002 mmol), SPhos (0.004 mmol), and K₃PO₄ (0.3 mmol).
-
Add a 2:1 mixture of THF and water (1.5 mL).
-
Seal the vial and stir the mixture at 40 °C for 1 hour.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer, and purify the residue by column chromatography.
Protocol 3: Kumada Coupling of a Hindered Grignard Reagent
This protocol provides an alternative to the Suzuki-Miyaura reaction for the synthesis of a tetra-ortho-substituted biaryl.
Reaction: 2,4,6-Trimethylbromobenzene with 2,4,6-trimethylphenylmagnesium bromide
Materials:
-
2,4,6-Trimethylbromobenzene
-
2,4,6-Trimethylphenylmagnesium bromide (as a solution in THF)
-
Pd-PEPPSI-IPentCl catalyst
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed flask, add a solution of 2,4,6-trimethylbromobenzene (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Pd-PEPPSI-IPentCl catalyst (0.01 mmol).
-
Slowly add the solution of 2,4,6-trimethylphenylmagnesium bromide (1.1 mmol) dropwise over 5 minutes.
-
Stir the reaction at 0 °C for 15 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.
-
Concentrate the solvent and purify the product by flash chromatography.
Visualizing Reaction Pathways and Selection Strategies
To better understand the challenges and decision-making process in hindered couplings, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a workflow for reagent selection.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,6-Dichlorophenylboronic Acid
In the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. For drug development professionals and researchers, the choice of an appropriate catalyst is critical, especially when dealing with sterically hindered substrates such as 2,6-Dichlorophenylboronic acid. The ortho-substitution on this boronic acid presents a significant challenge, demanding a catalytic system that can overcome steric hindrance to achieve high yields and selectivity. This guide provides a comparative overview of common palladium catalysts for the coupling of this compound with aryl halides, supported by experimental data from related sterically hindered systems, detailed protocols, and visual representations of the reaction workflow and catalytic cycle.
Performance of Palladium Catalysts
The selection of the palladium catalyst and its associated ligand is paramount for the successful cross-coupling of sterically hindered substrates. While specific comparative data for this compound is not extensively available in a single study, we can infer performance from studies on structurally related di-ortho-substituted aryl halides and boronic acids. The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of sterically hindered substrates.
| Catalyst / Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [1] |
| Pd(OAc)₂ / PCy₃ | Aryl Triflates | Arylboronic acids | K₃PO₄ | Toluene | RT | - | High | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides | Arylboronic acids | K₃PO₄ | Toluene | RT | - | High | [2] |
| Pd(dppf)Cl₂ | Aryl Halides | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | - | Good | [3] |
| Pd-NHC Complex | Aryl Chlorides | Phenylboronic acid | K₂CO₃ | H₂O | 85 | - | High | [4] |
Note: The data presented is for the coupling of various sterically hindered aryl halides and boronic acids, which can serve as a predictive guide for reactions involving this compound. The efficiency of a given catalyst system will be substrate-dependent.
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound is provided below. This protocol is a composite of standard procedures reported in the literature.[1][5]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add the palladium catalyst (0.02 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (5 mL) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
A Comparative Guide to LC-MS Analysis of 2,6-Dichlorophenylboronic Acid Reaction Mixtures
For researchers and professionals in drug development, the precise analysis of reaction mixtures is paramount for optimizing synthetic routes, ensuring product purity, and identifying potential byproducts. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction mixtures containing 2,6-Dichlorophenylboronic acid, a common reagent in cross-coupling reactions. We will explore a typical LC-MS approach, compare it with alternative analytical techniques, and provide detailed experimental protocols supported by representative data.
Comparison of Analytical Techniques
While LC-MS is a powerful tool for analyzing complex reaction mixtures, other techniques can also provide valuable information. The choice of method often depends on the specific analytical need, such as quantitation, structural elucidation, or real-time monitoring.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation by chromatography followed by mass-to-charge ratio detection. | High sensitivity and selectivity, allows for identification and quantification of multiple components in a single run. | Destructive technique, matrix effects can suppress ionization. |
| HPLC-UV | Separation by chromatography with detection based on UV absorbance. | Robust, reproducible, and good for quantitative analysis of UV-active compounds. | Less sensitive than MS, not all compounds have a UV chromophore, co-eluting peaks can be problematic. |
| ¹¹B NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy specifically observing the ¹¹B nucleus. | Provides detailed structural information about the boron environment, non-destructive, useful for studying reaction mechanisms and speciation. | Lower sensitivity compared to LC-MS, requires higher concentrations, specialized equipment. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, fast, and inexpensive for qualitative reaction monitoring. | Not quantitative, lower resolution compared to HPLC. |
LC-MS Analysis: A Detailed Look
A typical approach for analyzing a Suzuki-Miyaura reaction mixture of this compound involves reverse-phase chromatography coupled with electrospray ionization mass spectrometry (ESI-MS).
Experimental Protocol: LC-MS Analysis of a Suzuki-Miyaura Reaction
This protocol is based on a representative Suzuki-Miyaura coupling reaction between an aryl bromide and an arylboronic acid, monitored by UPLC-MS.
Reaction Sampling:
-
At specified time points, withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in 1 mL of acetonitrile.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
UPLC-MS Conditions:
-
System: Waters ACQUITY UPLC with a single quadrupole detector
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
MS Detector: ESI Positive and Negative Ion Modes
-
Scan Range: m/z 100-600
Data Presentation: Representative LC-MS Data
The following table presents hypothetical yet representative data for the LC-MS analysis of a Suzuki-Miyaura reaction mixture involving this compound and a generic aryl bromide. This data is compiled based on typical observations in similar reactions.[1]
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | 1.85 | 191.0 | 189.0 |
| Aryl Bromide (Starting Material) | 3.20 | Varies | Varies |
| Cross-Coupled Product | 4.10 | Varies | Varies |
| Homocoupling Product (of Aryl Bromide) | 5.50 | Varies | Varies |
| Protodeboronation Product (1,3-Dichlorobenzene) | 2.50 | N/A | N/A |
Note: The m/z values for the aryl bromide and the products will vary depending on the specific substrate used. The protodeboronation product is often volatile and may not be readily observed by ESI-MS.
Visualization of the Analytical Workflow
To better understand the process, the following diagrams illustrate the key steps and relationships in the analysis of this compound reaction mixtures.
Caption: Workflow for LC-MS analysis of a reaction mixture.
Potential Side Reactions and Byproduct Identification
In Suzuki-Miyaura reactions involving sterically hindered boronic acids like this compound, several side reactions can occur, leading to the formation of byproducts. LC-MS is instrumental in identifying these impurities.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly in the presence of water and base. For this compound, this would result in the formation of 1,3-dichlorobenzene.
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid can occur.
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric form in solution, they can complicate analysis.
The logical relationship for identifying these species by LC-MS is outlined below.
Caption: Logic for identifying reaction components.
By employing a systematic LC-MS approach, researchers can effectively monitor the progress of reactions involving this compound, identify and quantify products and byproducts, and ultimately accelerate the drug development process.
References
Characterization of Impurities in Commercial 2,6-Dichlorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2,6-Dichlorophenylboronic acid is a vital reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is fundamental to the synthesis of numerous pharmaceutical and agrochemical compounds. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially harmful substances into final products. This guide provides a comprehensive comparison of the analytical methods used to characterize impurities in commercial this compound, supported by experimental protocols and an analysis of potential alternative reagents.
Understanding Potential Impurities
The impurity profile of commercial this compound is influenced by its synthetic route and storage conditions. A common synthesis involves the lithiation of 1,3-dichlorobenzene followed by reaction with a trialkyl borate.[1] Consequently, several types of impurities may be present:
-
Starting Materials: Residual 1,3-dichlorobenzene.
-
Homocoupling Byproducts: Formation of polychlorinated biphenyls through the coupling of the Grignard or organolithium intermediates.
-
Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. Commercial products often contain varying amounts of the corresponding anhydride.
-
Hydrolytic and Oxidative Degradation Products: Protodeboronation, the cleavage of the carbon-boron bond, can occur in the presence of moisture or acid, leading to the formation of 1,3-dichlorobenzene.
Comparative Analysis of Commercial Grades
Commercial grades of this compound typically range in purity from 97% to 99%.[2][3] While specific impurity profiles are often not detailed on supplier websites, higher purity grades are generally recommended for applications in drug development and other sensitive areas to minimize the risk of side reactions and contamination. The primary quantifiable difference between standard and high-purity grades is often the lower content of the corresponding boroxine anhydride and residual starting materials in the latter.
| Parameter | Standard Grade (Typical) | High-Purity Grade (Typical) | Significance in Drug Development |
| Assay (Purity) | 97-98% | >99% | Higher purity minimizes the introduction of unknown variables into reactions and reduces the burden of downstream purification. |
| Boroxine Content | Can be significant | Minimized | Boroxines can have different reactivity and solubility compared to the monomeric boronic acid, potentially affecting reaction kinetics and stoichiometry. |
| Residual Solvents | Varies | Low ppm levels | Residual solvents are strictly regulated in pharmaceutical manufacturing (ICH Q3C guidelines). |
| Heavy Metals | Not always specified | Typically specified and controlled | Heavy metal contamination, particularly palladium from synthesis, is a critical concern in API (Active Pharmaceutical Ingredient) synthesis. |
Analytical Methodologies for Impurity Characterization
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive characterization of impurities in this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of non-volatile impurities. A reversed-phase method is typically employed.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[4] It is particularly useful for identifying and quantifying major impurities.
Experimental Protocol: Purity Determination by ¹H-qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal which does not overlap with the analyte or impurity signals.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual starting materials (1,3-dichlorobenzene). Derivatization may be necessary for the analysis of the boronic acid itself by GC.
Performance Comparison with Alternatives
In Suzuki-Miyaura coupling reactions, alternatives to boronic acids are often employed to overcome challenges such as protodeboronation or to modify reactivity.
| Reagent | Advantages | Disadvantages | Typical Application |
| This compound | Readily available, widely used. | Susceptible to protodeboronation, can form boroxines. | General purpose Suzuki-Miyaura couplings. |
| Potassium 2,6-Dichlorophenyltrifluoroborate | More stable to air and moisture than the corresponding boronic acid. | Requires an additional synthetic step, may require different reaction conditions. | Couplings where the instability of the boronic acid is problematic. |
| This compound pinacol ester | Generally more stable and easier to purify than the boronic acid.[5] | Higher molecular weight, may require hydrolysis in situ for reactivity. | When high purity and stability are critical. |
Visualizing the Workflow
Caption: Workflow for impurity characterization.
Signaling Pathways in Suzuki-Miyaura Coupling
The presence of impurities can interfere with the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. This compound | 73852-17-2 [chemicalbook.com]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. This compound, 98%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to Purity Assessment of Synthesized 2,6-Dichlorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of building blocks such as 2,6-Dichlorophenylboronic acid is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized this compound, complete with supporting experimental protocols and data.
Key Purity-Indicating Methods
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte.
Common Impurities in Synthesized this compound
During the synthesis of this compound, several impurities can arise. Awareness of these potential contaminants is crucial for developing robust analytical methods and purification strategies.
-
Boronic Anhydride (Boroxine): This is a common impurity formed by the dehydration of the boronic acid, leading to a cyclic trimer.
-
Protodeboronation Product: The loss of the boronic acid group results in the formation of 1,3-dichlorobenzene, the starting material for a common synthetic route.
-
Positional Isomers: Depending on the synthetic route, other dichlorophenylboronic acid isomers may be present.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be carried over.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or absolute purity determination. The following table summarizes the performance of HPLC, GC-MS, and qNMR for the analysis of a representative batch of synthesized this compound.
| Analytical Technique | Parameter | Result |
| HPLC | Purity (Area %) | 98.5% |
| Boronic Anhydride | 1.2% | |
| 1,3-Dichlorobenzene | 0.3% | |
| GC-MS | Volatile Impurities | 1,3-Dichlorobenzene (0.28%) |
| Residual Solvents | Toluene (0.05%) | |
| qNMR | Absolute Purity (w/w %) | 98.2% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: The boronic acid sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split injection of a derivatized sample (e.g., as the pinacol ester) or direct injection for volatile impurities.
-
Mass Spectrometry: Electron ionization (EI) with scanning over a relevant mass range.
-
Note: Boronic acids themselves are generally not volatile enough for direct GC analysis and may require derivatization. This method is more suitable for identifying and quantifying volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all signals for accurate integration.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
A Comparative Guide to the Performance of 2,6-Dichlorophenylboronic Acid in Different Solvent Systems for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. This guide provides a comparative analysis of the performance of 2,6-dichlorophenylboronic acid, a sterically hindered building block, in various solvent systems. Due to the limited availability of direct comparative studies on this compound across multiple solvents in a single report, this guide synthesizes data from studies on structurally related ortho-substituted boronic acids and complex coupling reactions to provide a comprehensive overview.
Understanding the Role of Solvents in Suzuki-Miyaura Couplings
Solvents in Suzuki-Miyaura reactions play a multifaceted role. They are responsible for dissolving the reactants, catalyst, and base, and they can also influence the stability of intermediates and the overall catalytic cycle. The polarity, coordinating ability, and protic nature of the solvent can all impact the reaction's outcome. For sterically hindered substrates like this compound, the solvent's ability to facilitate the approach of the coupling partners to the catalytic center is particularly crucial.
Comparative Performance in Various Solvent Systems
The following table summarizes the performance of Suzuki-Miyaura reactions in different solvent systems, drawing on data from studies involving substrates with similar steric and electronic properties to this compound. The data is intended to provide a relative comparison of solvent effectiveness.
| Solvent System | Typical Yield (%) | Observations |
| 1,4-Dioxane | 60-75% | Often provides good to excellent yields, particularly for complex substrates. Its ability to coordinate with the palladium catalyst can be beneficial. |
| Toluene | 40-70% | A common non-polar solvent that often gives moderate to good yields. Can be particularly effective when used in combination with a strong base. |
| Acetonitrile | ~35% | A polar aprotic solvent that can be effective, though in some cases it may lead to lower yields compared to ethereal or aromatic solvents. |
| Dimethylformamide (DMF) | Variable | A highly polar aprotic solvent that can be effective in solubilizing reactants but may sometimes lead to side reactions or difficulties in product isolation. |
| Tetrahydrofuran (THF) | Variable | Another common ethereal solvent, its performance can be substrate-dependent and may sometimes be less effective than 1,4-dioxane for challenging couplings. |
| Toluene/Water or Dioxane/Water (Biphasic) | 40-75% | The addition of water can be beneficial, particularly for the dissolution of inorganic bases and the hydrolysis of boronic esters to the active boronic acid form. The optimal ratio of organic solvent to water is crucial. |
Note: The yields presented are indicative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, temperature, and reaction time used.
Alternative Boronic Acids for Comparison
To provide context for the performance of this compound, it is useful to compare it with other boronic acids:
-
Phenylboronic Acid: As the parent, unsubstituted boronic acid, it generally exhibits high reactivity and provides a baseline for comparison.
-
2,6-Dimethylphenylboronic Acid: This sterically hindered boronic acid is a close structural analog to this compound and can be expected to exhibit similar reactivity patterns.
-
Ortho-substituted Phenylboronic Acids (e.g., 2-chlorophenylboronic acid): These compounds offer a less sterically hindered alternative while still providing insights into the effects of ortho-substitution. The reactivity of ortho-substituted isomers is often lower than their meta and para counterparts due to steric hindrance.
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction vessel.
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the degassed solvent (5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol for a Biphasic Solvent System (e.g., Dioxane/Water):
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., Na₃PO₄, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a mixture of degassed 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total volume).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for the specified time.
-
Work-up and Purification: Follow the same procedure as the general protocol.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the key stages of the Suzuki-Miyaura reaction and a typical experimental workflow.
The Impact of Steric Hindrance: A Kinetic Study of Suzuki Coupling with 2,6-Dichlorophenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency. This guide provides an objective comparison of the kinetic performance of the sterically hindered 2,6-dichlorophenylboronic acid against less sterically encumbered alternatives, supported by established mechanistic principles and comparative experimental data.
The di-ortho substitution of this compound presents a significant steric barrier around the boron center. This steric hindrance dramatically impacts the kinetics of the Suzuki-Miyaura coupling, primarily by slowing down the transmetalation step in the catalytic cycle. The bulky chlorine atoms impede the approach of the boronic acid to the palladium complex, thereby reducing the overall reaction rate and potentially leading to lower yields compared to un-substituted or mono-substituted phenylboronic acids.
Performance Comparison: The Steric Effect on Reaction Kinetics
The steric and electronic properties of substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. In the case of this compound, the two ortho-chloro substituents introduce significant steric bulk and are electron-withdrawing.
-
Steric Effects: The dominant factor influencing the reactivity of this compound is steric hindrance. The two ortho-chloro groups physically obstruct the approach of the boronic acid to the palladium center, which is a prerequisite for the crucial transmetalation step. This steric impediment leads to a significant decrease in the reaction rate. In contrast, phenylboronic acid, with no ortho substituents, and 2-chlorophenylboronic acid, with a single ortho substituent, experience progressively less steric hindrance, and thus generally exhibit faster reaction kinetics.
-
Electronic Effects: The chlorine atoms are electron-withdrawing groups. Electron-withdrawing substituents can decrease the nucleophilicity of the aryl group being transferred from the boron atom, which can also slow down the transmetalation step. However, in the case of this compound, the steric effects are considered to be the primary determinant of its reduced reactivity.
Quantitative Data Comparison
While direct, side-by-side kinetic data for the Suzuki coupling of this compound under the same conditions as other boronic acids is not extensively documented in a single study, a qualitative and semi-quantitative comparison can be made based on reported yields and reaction times from various sources. The following table summarizes the expected relative reactivity based on established principles of steric and electronic effects in Suzuki-Miyaura couplings.
| Boronic Acid | Structure | Key Features | Expected Relative Reaction Rate | Representative Yield (%) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Unsubstituted, minimal steric hindrance. | Very High | >95 |
| 2-Chlorophenylboronic Acid | o-ClC₆H₄B(OH)₂ | Mono-ortho-substituted, moderate steric hindrance, electron-withdrawing group. | High | 80-95 |
| This compound | 2,6-Cl₂C₆H₃B(OH)₂ | Di-ortho-substituted, significant steric hindrance, two electron-withdrawing groups. | Low | <50 (often requires forcing conditions) |
| 4-Methoxyphenylboronic Acid | p-CH₃OC₆H₄B(OH)₂ | Para-substituted, no steric hindrance from substituent, electron-donating group. | Very High | >95 |
Note: The yields are representative and can vary significantly based on the specific aryl halide, catalyst system, base, solvent, and temperature used. The trend in relative reaction rates, however, is a direct consequence of the steric hindrance around the boronic acid moiety.
Experimental Protocols
To conduct a thorough kinetic analysis of a Suzuki-Miyaura reaction involving this compound and its alternatives, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
General Procedure for a Kinetic Study
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (this compound or alternative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF/water mixture)
-
Internal standard (e.g., Dodecane or Naphthalene)
-
Reaction vessel (e.g., Schlenk tube or multi-well reactor plate)
-
GC or HPLC instrument
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (10 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add the palladium catalyst (e.g., 1-2 mol%) to the reaction mixture.
Reaction Monitoring:
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C). This marks time zero (t=0).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a drop of water or dilute acid) to stop the reaction.
-
Filter the quenched sample through a small plug of silica gel to remove the catalyst and baseline impurities before analysis.
Analysis:
-
Analyze the quenched samples by GC or HPLC.
-
Determine the concentration of the product and the remaining starting material by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the slope of the curve at the initial time points.
Visualizations
To better understand the processes involved in these kinetic studies, the following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling experiment and the fundamental catalytic cycle.
Safety Operating Guide
Safe Disposal of 2,6-Dichlorophenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 2,6-Dichlorophenylboronic Acid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, causing skin, eye, and respiratory tract irritation[1][2][3]. All handling and disposal operations must be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors[1][4].
Key Hazard and Precautionary Data
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritation Cat. 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] |
| H319: Causes serious eye irritation | Eye Irritation Cat. 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| H335: May cause respiratory irritation | STOT SE Cat. 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| H302: Harmful if swallowed | Acute Toxicity (Oral) Cat. 4 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[5][6] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. It must never be disposed of down the drain or in regular municipal trash[4][7].
-
Waste Identification and Segregation :
-
Designate a specific waste container, made of a compatible material such as high-density polyethylene (HDPE) or glass, for this compound waste[4].
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound"[4].
-
Do not mix this waste with other chemicals, particularly incompatible substances like strong oxidizing agents and strong acids[4].
-
-
Container Management :
-
Ensure the waste container has a secure, leak-proof lid and is kept closed at all times, except when adding waste[4][8].
-
Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic. Utilize secondary containment to prevent the spread of material in the event of a leak[4][8].
-
-
Disposal of Contaminated Materials :
-
Disposal of Empty Containers :
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water, if appropriate)[4][8][9].
-
The rinsate from this process is considered hazardous and must be collected and added to the hazardous waste container[4][8].
-
After triple-rinsing and air-drying in a ventilated area (like a fume hood), the defaced, empty container may be disposed of as regular trash or recycling, depending on institutional policies[4][9].
-
-
Arranging for Professional Disposal :
-
Waste must be disposed of in accordance with all applicable federal, state, and local regulations[2][5][10].
-
When the waste container is full, or in line with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company[2][4][7].
-
Follow your institution’s specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form[4].
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2,6-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2,6-Dichlorophenylboronic Acid. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and can cause harm if not managed properly.
Primary Hazards:
-
Respiratory Tract Irritation: May cause respiratory tract irritation.[3][4][5][6]
-
Harmful if Swallowed: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested.[3][6]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3][5]
-
Keep refrigerated at temperatures below 4°C (39°F).[3]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][7][8][9] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][7][8] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7][8] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust or aerosols are generated.[3][8][9] | Minimizes the risk of inhaling dust particles and causing respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Following a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[3][7]
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][7]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling and Use:
-
Keep the container of this compound tightly closed when not in use.[3][8]
-
Avoid generating dust when transferring the solid.[3][8] Use appropriate tools, such as a spatula, for transfers.
-
Minimize the quantity of material handled to the smallest amount necessary for the experiment.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate all equipment used during the procedure.
-
Properly doff and dispose of all single-use PPE as hazardous waste.[7]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
Waste Collection:
-
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[7]
-
Do not mix with other waste streams unless compatible.
Disposal Procedure:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[1][7]
-
Do not pour waste down the drain.[7]
-
Entrust disposal to a licensed waste disposal company.[1]
Disposal Decision Pathway
Caption: Decision pathway for the disposal of waste.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][9] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[3][9] |
| Spill | Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Avoid raising dust.[3][8] Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Ensure the area is well-ventilated.[3][7] |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.pt [fishersci.pt]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
